Technical Documentation Center

2-(Ethylamino)-3-methylbutanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Ethylamino)-3-methylbutanoic acid hydrochloride
  • CAS: 1396964-36-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Ethylamino)-3-methylbutanoic Acid Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a derivative of the essential amino acid L-val...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a derivative of the essential amino acid L-valine. Due to the limited availability of direct literature on this specific compound, this document leverages established principles of amino acid chemistry, synthesis, and analytical science to present a predictive yet scientifically grounded resource. We will explore its inferred chemical structure and properties, propose a robust synthetic route, detail appropriate analytical methodologies for its characterization, and discuss its potential applications in the field of drug development and beyond.

Introduction: The Rationale for N-Alkylated Amino Acids

N-alkylation of amino acids is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of parent molecules. The introduction of an alkyl group, such as the ethyl group in the case of our target compound, can significantly impact a molecule's lipophilicity, metabolic stability, and conformational rigidity. These modifications can lead to enhanced bioavailability, improved target engagement, and reduced susceptibility to enzymatic degradation.[1][2] Valine, a branched-chain amino acid, is a crucial component of many biological processes and serves as a precursor in the biosynthesis of molecules like penicillin.[3] Its derivatives are of significant interest for developing novel therapeutics.[][5] This guide focuses on the ethylamino derivative of valine, providing a foundational understanding for researchers interested in its synthesis and potential utility.

Predicted Chemical Structure and Physicochemical Properties

The chemical structure of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is defined by the IUPAC name. It consists of a butanoic acid backbone with a methyl group at the 3-position (the valine side chain) and an ethylamino group at the 2-position (the alpha-carbon). The hydrochloride salt form indicates that the amino group is protonated.

Figure 1: Chemical structure of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

Based on the structure of valine and general properties of N-alkylated amino acids, we can predict the following physicochemical properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₆ClNO₂Based on the constituent atoms.
Molecular Weight 181.66 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidAmino acids and their salts are typically crystalline solids.[6]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The presence of the charged ammonium and carboxyl groups, along with the hydrochloride salt form, will enhance aqueous solubility.
Melting Point Likely decomposes at a high temperature (>200°C)Similar to other amino acids which exhibit high melting points due to their zwitterionic nature in the solid state.[6]
pKa pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₂⁺) ≈ 9-10The ethyl group will slightly increase the basicity of the amino group compared to valine.
Chirality Chiral at the α-carbon (C2)If synthesized from L-valine, the (S)-enantiomer would be expected.

Synthesis of 2-(Ethylamino)-3-methylbutanoic Acid Hydrochloride

A reliable and stereochemically controlled method for the synthesis of N-alkylated amino acids is reductive amination.[7] This approach avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[8] The following proposed synthetic workflow starts from the readily available and optically pure L-valine.

G cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection and Salt Formation L_Valine L-Valine Esterification Esterification (e.g., SOCl₂ in Ethanol) L_Valine->Esterification Valine_Ester L-Valine Ethyl Ester Esterification->Valine_Ester Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Valine_Ester->Reductive_Amination Acetaldehyde Acetaldehyde Acetaldehyde->Reductive_Amination Ethyl_Valine_Ester N-Ethyl-L-Valine Ethyl Ester Reductive_Amination->Ethyl_Valine_Ester Hydrolysis Acid Hydrolysis (e.g., aq. HCl) Ethyl_Valine_Ester->Hydrolysis Final_Product 2-(Ethylamino)-3-methylbutanoic Acid Hydrochloride Hydrolysis->Final_Product

Figure 2: Proposed synthetic workflow for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

Detailed Experimental Protocol

Part 1: Synthesis of L-Valine Ethyl Ester

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.

  • Thionyl Chloride Addition: Cool the ethanol in an ice bath and slowly add thionyl chloride dropwise with stirring. This exothermic reaction forms ethyl chloroformate in situ and should be performed in a well-ventilated fume hood.

  • Addition of L-Valine: Once the addition of thionyl chloride is complete, add L-valine to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude L-valine ethyl ester hydrochloride can be used in the next step without further purification or can be neutralized with a mild base and extracted into an organic solvent.

Part 2: Reductive Amination to form N-Ethyl-L-Valine Ethyl Ester

  • Reaction Setup: Dissolve the L-valine ethyl ester in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetaldehyde: Add acetaldehyde to the solution.

  • Addition of Reducing Agent: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.[7] This reagent is preferred as it is less reactive towards the aldehyde starting material than other hydrides like sodium borohydride.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-ethyl-L-valine ethyl ester.

Part 3: Hydrolysis and Salt Formation

  • Acid Hydrolysis: Dissolve the crude N-ethyl-L-valine ethyl ester in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Reflux: Heat the mixture to reflux for several hours to hydrolyze the ester.

  • Isolation: After cooling, the water and excess HCl are removed under reduced pressure to yield the crude 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a white crystalline solid.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the isopropyl group of the valine side chain (a doublet for the two methyl groups and a multiplet for the CH), the α-proton, and the exchangeable protons of the amine and carboxylic acid groups. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the α-carbon, the carbons of the isopropyl side chain, and the carbons of the N-ethyl group.[11] The presence of rotamers due to the N-alkyl group may lead to the observation of multiple sets of signals for some carbons.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to the free amine form of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.[14][15]

  • Expected Absorptions:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the secondary ammonium salt.

    • A strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • An absorption band around 1580-1650 cm⁻¹ for the N-H bending vibration.

Potential Applications in Drug Development and Research

While specific biological activities of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride are not yet documented, its structural features suggest several potential areas of application:

  • Chiral Building Block: As a derivative of a natural amino acid, it can serve as a chiral building block in the synthesis of more complex molecules, including peptides and peptidomimetics with modified properties.[2]

  • Pharmacological Agent: N-alkylation can alter the pharmacological profile of amino acids. This compound could be investigated for its own biological activity, potentially interacting with amino acid transporters or receptors. Valine itself has been investigated for various therapeutic applications.[5][16]

  • Drug Delivery: Valine and its derivatives have been explored for use in drug delivery systems, for example, to target peptide transporters.[17] The ethylated derivative could be incorporated into such systems to fine-tune their properties.

Conclusion

2-(Ethylamino)-3-methylbutanoic acid hydrochloride represents an intriguing, yet underexplored, derivative of L-valine. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route via reductive amination offers a controlled and efficient method for its preparation, while standard analytical techniques can be employed for its thorough characterization. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug development, and materials science, encouraging further investigation into the properties and potential of this and other novel N-alkylated amino acids.

References

  • Wikipedia. Valine. [Link]

  • Monash University. Synthesis of N-Alkyl Amino Acids.
  • BOC Sciences. Valine: Definition, Properties, Structure, Benefits, and Uses.
  • Journal of the American Chemical Society. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Public
  • National Institute of Standards and Technology. L-Valine, ethyl ester - the NIST WebBook. [Link]

  • ACS Publications. Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. [Link]

  • ACS Publications. NMR-Based Methods for Protein Analysis. [Link]

  • Clinicaltrials.eu. Valine – Application in Therapy and Current Clinical Research. [Link]

  • RSC Publishing. Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. [Link]

  • YouTube. NMR Analysis of Amino Acids. [Link]

  • Pearson+. Show how valine can be prepared by c.
  • NIH. Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • ResearchGate.
  • Google Patents. Synthesis method of N-methoxycarbonyl group-L-valine.
  • MDPI. Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. [Link]

  • ResearchGate. N -Alkylated amino acids discussed in this paper.
  • PubChem. l-Valine, ethyl ester. [Link]

  • NIH. Near-Infrared Reflectance Spectrophotometry (NIRS) Application in the Amino Acid Profiling of Quality Protein Maize (QPM). [Link]

  • ChemicalBook. 2-Aminoethyl(ethyl)amine(110-72-5) 1H NMR spectrum.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel....
  • NIH. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. [Link]

  • Chemistry LibreTexts. 18.1: Properties of Amino Acids. [Link]

  • Mass spectrometric studies of valine molecules by electron shock in the gas phase.
  • PrepChem.com. Synthesis of Boc-valine. [Link]

  • NIH. Improvement of the Redox Balance Increases l-Valine Production by Corynebacterium glutamicum under Oxygen Deprivation Conditions. [Link]

  • MDPI.
  • Wikipedia. Amino acid.
  • PubChem. L-Valine. [Link]

  • PubMed. Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Ethylamino)-3-methylbutanoic Acid Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction to N-Alkylated Amino Acids: The Case of N-Ethyl-L-valine Valine, an essential branched-chain amino acid, plays a crucial role...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to N-Alkylated Amino Acids: The Case of N-Ethyl-L-valine

Valine, an essential branched-chain amino acid, plays a crucial role in protein biosynthesis and various physiological processes.[1] Its structure features an α-amino group, a carboxylic acid group, and an isopropyl side chain.[1] The N-alkylation of valine, specifically N-ethylation to form 2-(ethylamino)-3-methylbutanoic acid, introduces a modification that can profoundly impact its physicochemical and biological properties. This alteration can enhance oral bioavailability and metabolic stability of peptides incorporating this unnatural amino acid.[2]

Key Physicochemical Properties of N-Ethyl-L-valine:

PropertyValueSource
Molecular FormulaC7H15NO2[3]
Molecular Weight145.20 g/mol [3]
XlogP (predicted)-1.2[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]

Synthesis of 2-(Ethylamino)-3-methylbutanoic Acid and its Hydrochloride Salt

The synthesis of N-ethyl-L-valine can be achieved through several established methods for N-alkylation of amino acids. The subsequent conversion to its hydrochloride salt is a standard procedure to improve solubility and stability.

Synthesis of N-Ethyl-L-valine

Two primary synthetic routes for the N-ethylation of L-valine are reductive amination and direct alkylation of N-protected valine.

Method 1: Reductive Amination

Reductive amination is a widely used method for forming amines from carbonyl compounds.[4][5] In the context of N-ethyl-L-valine synthesis, this involves the reaction of L-valine with acetaldehyde in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of L-Valine

  • Dissolution: Dissolve L-valine in an appropriate aqueous or alcoholic solvent.

  • Imine Formation: Add acetaldehyde to the solution. The reaction between the primary amine of valine and the aldehyde forms an intermediate imine.

  • Reduction: Introduce a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to selectively reduce the imine to the secondary amine, yielding N-ethyl-L-valine.[4]

  • Work-up and Purification: Acidify the reaction mixture to quench the excess reducing agent. The product can then be purified using techniques like ion-exchange chromatography or crystallization.[6]

Reductive_Amination Valine L-Valine Imine Intermediate Imine Valine->Imine + Acetaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Imine NEthylValine N-Ethyl-L-valine Imine->NEthylValine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->NEthylValine

Caption: Reductive amination pathway for N-ethyl-L-valine synthesis.

Method 2: Direct Alkylation of N-Protected L-Valine

Direct alkylation involves the reaction of an N-protected L-valine derivative with an ethylating agent.[7] This method requires protection of the amino group to prevent over-alkylation and other side reactions.

Experimental Protocol: Direct Alkylation of N-Boc-L-Valine

  • Protection: Protect the amino group of L-valine with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, to form N-Boc-L-valine.

  • Alkylation: Treat N-Boc-L-valine with a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by the addition of an ethylating agent like ethyl iodide.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid) to yield N-ethyl-L-valine.

  • Purification: Purify the final product using chromatographic techniques.

Direct_Alkylation Valine L-Valine BocValine N-Boc-L-valine Valine->BocValine + Boc Anhydride AlkylatedBocValine N-Boc-N-ethyl-L-valine BocValine->AlkylatedBocValine + Base, + Ethyl Iodide NEthylValine N-Ethyl-L-valine AlkylatedBocValine->NEthylValine + Acid Base Base (e.g., NaH) Base->AlkylatedBocValine EthylIodide Ethyl Iodide EthylIodide->AlkylatedBocValine Acid Acid (e.g., TFA) Acid->NEthylValine

Caption: Direct alkylation pathway for N-ethyl-L-valine synthesis.

Formation of the Hydrochloride Salt

To prepare 2-(ethylamino)-3-methylbutanoic acid hydrochloride, the free amino acid is treated with hydrochloric acid. This protonates the amino group, forming the ammonium salt, which typically exhibits improved water solubility and stability.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified N-ethyl-L-valine in a suitable organic solvent, such as diethyl ether or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the amino acid solution with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The purity and identity of 2-(ethylamino)-3-methylbutanoic acid hydrochloride must be confirmed using various analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of amino acids and their derivatives.[8][9]

  • HPLC: Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of amino acids.[10] Due to the polar nature of the analyte, derivatization with a chromophore- or fluorophore-containing reagent may be necessary for sensitive UV or fluorescence detection.

  • GC-MS: For GC analysis, derivatization is essential to increase the volatility of the amino acid.[8][11] Common derivatizing agents include silylating reagents (e.g., MTBSTFA) or alkylchloroformates.[12] Mass spectrometry provides crucial information for structural elucidation.[13]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure. The proton NMR spectrum of N-ethyl-L-valine would show characteristic signals for the ethyl group (a triplet and a quartet), the isopropyl group (two doublets and a multiplet), and the alpha-proton.[14]

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Applications in Drug Discovery and Development

The incorporation of N-alkylated amino acids like N-ethyl-L-valine into peptides and other small molecules can confer significant advantages in drug design.

  • Enhanced Metabolic Stability: The N-ethyl group can sterically hinder the action of peptidases, thereby increasing the in vivo half-life of peptide-based drugs.[2]

  • Improved Membrane Permeability: N-alkylation can increase the lipophilicity of a molecule and reduce its hydrogen-bonding capacity, which can lead to improved passive diffusion across biological membranes and enhanced oral bioavailability.[2]

  • Conformational Constraint: The presence of the N-alkyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

  • Building Blocks for Unnatural Peptides: N-ethyl-L-valine serves as a valuable building block in the synthesis of peptidomimetics and other unnatural peptides with tailored biological activities.[]

Safety and Handling

Conclusion

2-(Ethylamino)-3-methylbutanoic acid hydrochloride represents a valuable synthetic building block for the development of novel therapeutics. Its synthesis, primarily through reductive amination or direct alkylation, is well-established in the field of organic chemistry. Comprehensive analytical characterization using a combination of chromatographic and spectroscopic techniques is crucial to ensure its purity and structural integrity. The incorporation of this N-alkylated amino acid into drug candidates offers the potential to overcome common challenges in drug development, such as poor metabolic stability and low oral bioavailability. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of unnatural amino acids like N-ethyl-L-valine is set to increase significantly.

References

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [URL: https://www.monash.edu/__data/assets/pdf_file/0011/218909/some-aspects-of-the-chemistry-of-amino-acids.pdf]
  • Wikipedia. Valine. [URL: https://en.wikipedia.org/wiki/Valine]
  • Correia, C. A., et al. High yielding synthesis of N-ethyl dehydroamino acids. PubMed, 2008. [URL: https://pubmed.ncbi.nlm.nih.gov/18485850/]
  • CN105949085A. Synthesis method of N-methoxycarbonyl group-L-valine. Google Patents. [URL: https://patents.google.
  • PubChem. N-Ethyl-L-valine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethyl-L-valine]
  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [URL: https://www.masterorganicchemistry.
  • Singh, Y., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623828/]
  • Merck Millipore. The Derivatization and Analysis of Amino Acids by GC-MS. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/gas-chromatography/derivatization-and-analysis-of-amino-acids-by-gc-ms]
  • de Vries, J. G., et al. Direct N-alkylation of unprotected amino acids with alcohols. PMC, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5724948/]
  • Carl ROTH. Safety Data Sheet: Amino acid. [URL: https://www.carlroth.com/medias/SDB-36XP-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ3OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwNzgxODU1OTI4NjIucGRmfGU5YjQ4Y2E3Y2Y4YjM3YjM5YjQyZDE3YjQwM2Y4YjM3YjQwM2Y4YjM3YjQwM2Y4YjM3YjQwM2Y4YjM3YjQw]
  • OPUS Open Portal to University Scholarship. Synthesis and Analysis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl Yyrosine Ethyl Ester. [URL: https://opus.govst.edu/capstones/133/]
  • Creative Proteomics. Amino Acid Analysis Methods. [URL: https://www.creative-proteomics.com/resource/amino-acid-analysis-methods.htm]
  • Cheméo. Valine (CAS 72-18-4) - Chemical & Physical Properties. [URL: https://www.chemeo.com/cid/45-380-0/L-Valine.html]
  • ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols. [URL: https://www.researchgate.net/publication/321588647_Direct_N-alkylation_of_unprotected_amino_acids_with_alcohols]
  • ResearchGate. Comparison of ¹H NMR spectra for hydrochloride l-valine ethyl ester... [URL: https://www.researchgate.net/figure/Comparison-of-1-H-NMR-spectra-for-hydrochloride-l-valine-ethyl-ester-l-valine-ethyl_fig1_379965042]
  • Benchchem. Application Notes and Protocols for N-Methylation of L-Valine. [URL: https://www.benchchem.
  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids]
  • ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01423]
  • NEB. Safety Data Sheet for Amino Acid Mixture (N6843) EUE. [URL: https://www.neb.uk.com/-/media/neb-uk/files/sds/sds-n6843-eue.pdf]
  • ResearchGate. What is the best method for determining amino acids on HPLC C18 column DAD? [URL: https://www.researchgate.net/post/What_is_the_best_method_for_determining_amino_acids_on_HPLC_C18_column_DAD]
  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [URL: https://www.organic-chemistry.org/synthesis/alpha/aminoacids.shtm]
  • ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b03682]
  • BOC Sciences. Unnatural Amino Acids in Drug Discovery. [URL: https://www.bocsci.
  • ChemicalBook. DL-Valine(516-06-3) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/516-06-3_1hnmr.htm]
  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [URL: https://www.mdpi.com/2073-4433/13/5/755]
  • PubMed. Purification and characterization of aminopeptidase N from human plasma. [URL: https://pubmed.ncbi.nlm.nih.gov/3153591/]
  • Google Patents. WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS. [URL: https://patents.google.
  • Journal of the American Chemical Society. The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate. III. The Use of Primary Halides. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01180a001]
  • ResearchGate. Mass spectrometric studies of valine molecules by electron shock in the gas phase. [URL: https://www.researchgate.net/publication/371536657_Mass_spectrometric_studies_of_valine_molecules_by_electron_shock_in_the_gas_phase]
  • PubMed Central. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9366584/]
  • Wikipedia. Reductive amination. [URL: https://en.wikipedia.
  • Scribd. HPLC and GC-MS Amino Acid Derivatization. [URL: https://www.scribd.
  • Cheméo. Chemical Properties of L-Valine, ethyl ester (CAS 17431-03-7). [URL: https://www.chemeo.com/cid/69-823-0/L-Valine-ethyl-ester.html]
  • Bachem. Peptide Purification Process & Methods: An Overview. [URL: https://www.bachem.
  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/odonnell-amino-acid-synthesis.shtm]
  • PrepChem.com. Synthesis of L-valine. [URL: https://www.prepchem.com/synthesis-of-l-valine]
  • Sigma-Aldrich. Sigma A9253 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/a9253]
  • BOC Sciences Amino Acid. Valine: Definition, Properties, Structure, Benefits, and Uses. [URL: https://amino-acid.bocsci.com/valine-definition-properties-structure-benefits-and-uses.html]
  • YouTube. Determining the N-terminal Residue. [URL: https://www.youtube.
  • BMRB. BMRB entry bmse000052 - L-Valine. [URL: https://bmrb.io/metabolomics/bmse000052]
  • ResearchGate. Toxic Nonprotein Amino Acids. [URL: https://www.researchgate.net/publication/313702598_Toxic_Nonprotein_Amino_Acids]
  • PMC. l-Valine ethyl ester hydrochloride. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883907/]
  • STEMCELL Technologies. SAFETY DATA SHEET. [URL: https://www.stemcell.com/media/files/sds/2018/07600_SDS.pdf]

Sources

Foundational

An In-Depth Technical Guide to 2-(Ethylamino)-3-methylbutanoic Acid Hydrochloride: Synthesis, Derivatives, and Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a derivative of the essential amino acid L-valine. We will explore the synthesis of this core molecule and its analogs, delve into detailed experimental protocols, and discuss their potential biological significance and applications in drug discovery. This document is intended to serve as a practical resource for researchers actively engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of N-Alkylated Amino Acids

N-alkylated amino acids are valuable building blocks in medicinal chemistry, offering a subtle yet powerful modification to parent amino acid structures. The introduction of an alkyl group, such as an ethyl group in the case of 2-(ethylamino)-3-methylbutanoic acid, can significantly alter the physicochemical properties of the molecule. This modification can lead to increased lipophilicity, which may enhance membrane permeability and oral bioavailability of peptide-based drugs. Furthermore, the N-alkyl group can introduce steric hindrance that protects against enzymatic degradation, thereby prolonging the in vivo half-life of a therapeutic agent.[1]

The core structure of 2-(ethylamino)-3-methylbutanoic acid is derived from L-valine, a branched-chain amino acid (BCAA) that plays a crucial role in muscle metabolism and protein synthesis.[2][3] By modifying this fundamental biological building block, we can explore new chemical spaces and potentially develop novel compounds with unique pharmacological profiles. This guide will focus on the practical aspects of synthesizing and characterizing these molecules, providing a solid foundation for further research and development.

Synthesis of 2-(Ethylamino)-3-methylbutanoic Acid Hydrochloride and Its Analogs

The synthesis of the target compound and its analogs can be approached through several strategic pathways. The most common and efficient method for N-alkylation of amino acids is reductive amination .[4][5] This one-pot reaction is favored for its relatively mild conditions and good yields.[6]

Overall Synthetic Strategy

The general strategy involves a two-step process that is often carried out in a single pot:

  • Esterification of the Starting Amino Acid: To prevent unwanted side reactions with the carboxylic acid group, the starting amino acid (e.g., L-valine) is first converted to its corresponding ester, typically an ethyl or methyl ester. This is a standard procedure in peptide synthesis and organic chemistry.

  • Reductive Amination: The amino acid ester is then reacted with an aldehyde or ketone (in this case, acetaldehyde for N-ethylation) to form an intermediate imine (Schiff base). This imine is subsequently reduced in situ to the desired N-alkylated amino acid ester using a mild reducing agent like sodium borohydride (NaBH₄).[4][6] Finally, hydrolysis of the ester and salt formation yields the target hydrochloride salt.

Synthetic_Strategy Start L-Valine Ester L-Valine Ethyl Ester Hydrochloride Start->Ester Esterification (EtOH, SOCl₂) Imine Imine Intermediate Ester->Imine Imine Formation (Acetaldehyde, Base) NEt_Ester N-Ethyl-L-Valine Ethyl Ester Imine->NEt_Ester Reduction (NaBH₄) Target 2-(Ethylamino)-3-methylbutanoic acid Hydrochloride NEt_Ester->Target Hydrolysis & Salt Formation (HCl)

Caption: General synthetic workflow for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

Protocol 1: Synthesis of L-Valine Ethyl Ester Hydrochloride

This initial step protects the carboxylic acid functionality and is crucial for the subsequent N-alkylation.

  • Materials:

    • L-Valine

    • Anhydrous Ethanol (EtOH)

    • Thionyl Chloride (SOCl₂)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled suspension with continuous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting white solid is L-valine ethyl ester hydrochloride. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.

Protocol 2: Synthesis of 2-(Ethylamino)-3-methylbutanoic Acid Hydrochloride via Reductive Amination

This protocol describes the N-ethylation of the prepared L-valine ethyl ester.

  • Materials:

    • L-Valine Ethyl Ester Hydrochloride

    • Acetaldehyde

    • Sodium Borohydride (NaBH₄)

    • Methanol (MeOH)

    • A suitable base (e.g., Triethylamine, Et₃N)

    • Hydrochloric Acid (HCl)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve L-valine ethyl ester hydrochloride in methanol in a round-bottom flask.

    • Add a suitable base, such as triethylamine, to neutralize the hydrochloride and free the amine.

    • Cool the solution in an ice bath and add acetaldehyde dropwise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the imine intermediate.

    • While maintaining the cold temperature, add sodium borohydride portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with hydrochloric acid and then concentrate under reduced pressure to remove the methanol.

    • The aqueous residue is then subjected to ester hydrolysis by heating with aqueous HCl.

    • After cooling, the product, 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, can be isolated by crystallization and purified by recrystallization.

Characterization of the Core Molecule and its Analogs

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. For 2-(ethylamino)-3-methylbutanoic acid hydrochloride, we would expect to see signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the isopropyl group of the valine backbone (two doublets for the diastereotopic methyl groups and a multiplet for the -CH-), and the α-proton. The chemical shifts will be influenced by the neighboring functional groups and the protonation state of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2-(Ethylamino)-3-methylbutanoic Acid Hydrochloride

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Ethyl -CH₃~1.3~14
Ethyl -CH₂-~3.0 (quartet)~45
Isopropyl -CH₃~1.0 (doublet)~18, ~19
Isopropyl -CH-~2.2 (multiplet)~30
α-CH~3.5 (doublet)~65
Carboxyl C=O-~175

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For 2-(ethylamino)-3-methylbutanoic acid, the expected molecular ion peak [M+H]⁺ would be at m/z 146.12.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the final compound. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of N-alkylated amino acids and their derivatives is an area of active research. While specific data for 2-(ethylamino)-3-methylbutanoic acid is limited, we can infer potential activities based on related compounds.

Potential Pharmacological Profiles
  • Antimicrobial Activity: N-acylated and N-arylated amino acids have demonstrated antibacterial and antifungal properties.[7] The increased lipophilicity imparted by the N-ethyl group could enhance the ability of the molecule to disrupt microbial cell membranes.

  • Enzyme Inhibition: The structural similarity to natural amino acids makes these compounds potential candidates for enzyme inhibitors. They could act as competitive inhibitors for enzymes that process valine or other branched-chain amino acids.

  • Neurological Activity: As derivatives of an essential amino acid involved in neurotransmitter precursor synthesis, N-ethyl-valine and its analogs could potentially modulate neurological pathways.

Structure-Activity Relationship (SAR) Considerations

To explore the therapeutic potential of this class of compounds, a systematic investigation of the structure-activity relationship is crucial. Key modifications to consider for analog synthesis include:

  • Varying the N-Alkyl Group: Replacing the ethyl group with other alkyl chains (methyl, propyl, butyl, etc.) will modulate lipophilicity and steric bulk, which can impact biological activity.

  • Modifying the Amino Acid Side Chain: Substituting the isopropyl group of valine with other side chains (e.g., from leucine or isoleucine) will alter the shape and hydrophobicity of the molecule.

  • Ester and Amide Derivatives: The carboxylic acid can be converted to a variety of esters and amides to create prodrugs with altered solubility, stability, and pharmacokinetic profiles.

SAR_Exploration Core 2-(Ethylamino)-3-methylbutanoic acid N_Alkyl Vary N-Alkyl Group (Methyl, Propyl, etc.) Core->N_Alkyl Side_Chain Modify Amino Acid Side Chain (Leu, Ile) Core->Side_Chain Carboxyl Derivatize Carboxylic Acid (Esters, Amides) Core->Carboxyl

Caption: Key areas for structure-activity relationship (SAR) studies.

Future Directions and Applications

The derivatives and analogs of 2-(ethylamino)-3-methylbutanoic acid represent a promising starting point for the development of new therapeutic agents. Future research should focus on:

  • Screening for Biological Activity: A broad screening of these compounds against various biological targets, including enzymes, receptors, and microbial strains, is warranted.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs will be essential for their development as drugs.

  • Combinatorial Synthesis: The generation of a library of analogs based on the SAR principles outlined above will accelerate the discovery of lead compounds with optimized activity and properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 2-(ethylamino)-3-methylbutanoic acid hydrochloride and its derivatives. The straightforward and efficient synthetic routes, coupled with the potential for diverse biological activities, make this class of compounds an attractive area for further investigation in the field of drug discovery and development.

References

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Denton, R. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

  • Semantic Scholar. (2016). Reductive Amination of Aldehyde Ester from Vegetable Oils to Produce Amino Ester in the Presence of Anhydrous Ammonia. Semantic Scholar. [Link]

  • PubChem. (n.d.). L-Valine. PubChem. [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses. [Link]

  • Dirvianskytė, N., et al. (2016). Synthesis and Fungicidal Activity of Lipophylic N- and O-Acyl Derivatives of β-Hydroxy ᴅʟ-α-Amino Acids. ResearchGate. [Link]

  • PubChem. (n.d.). N-Methyl-L-valine. PubChem. [Link]

  • Becker, J. M., et al. (2020). l-Valine ethyl ester hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1951–1954. [Link]

  • Wikipedia. (2024). Vitamin B12. In Wikipedia. [Link]

  • Neinast, M. D., et al. (2019). Branched Chain Amino Acids. Annual Review of Physiology, 81, 139–164. [Link]

  • SpectraBase. (n.d.). L-Valine ethyl ester hydrochloride. SpectraBase. [Link]

  • NIST. (n.d.). L-Valine, ethyl ester. NIST WebBook. [Link]

  • IUCr. (2020). L-Valine ethyl ester hydrochloride. IUCr. [Link]

  • PubChem. (n.d.). N-Ethyl-L-valine. PubChem. [Link]

  • Perinelli, D. R., et al. (2017). Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads. ResearchGate. [Link]

  • Okumura, T., et al. (2015). Effects of straight alkyl chain, extra hydroxylated alkyl chain and branched chain amino acids on gastric emptying evaluated using a non-invasive breath test in conscious rats. Biomedical Research, 36(5), 319–326. [Link]

  • Gaware, V. S., et al. (2022). Amino Acids in the Development of Prodrugs. Molecules, 27(19), 6296. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2020). Effects of sodium borohydride as a reductant on the synthesis of Nano-scale zero-valent iron. IOP Conference Series: Materials Science and Engineering, 841, 012012. [Link]

  • Google Patents. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
  • Drugs.com. (2023). Branched-Chain Amino Acids Uses, Benefits & Side Effects. Drugs.com. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of L-valine CH 3-groups (D, E). ResearchGate. [Link]

  • ResearchGate. (n.d.). Valine molecule mass spectrum. ResearchGate. [Link]

  • Aurelian, L. (2010). L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug. Antiviral Chemistry & Chemotherapy, 21(2), 59–69. [Link]

  • Bergel, F., & Stock, J. A. (1954). Cyto-active Amino-acid and Peptide Derivatives. Part I. Journal of the Chemical Society (Resumed), 2409. [Link]

  • RxList. (n.d.). Branched-chain Amino Acids: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

  • Google Patents. (n.d.). Method for synthesizing D-valine.
  • eGrove. (2023). Investigating the Cytotoxic Effects of Amino Acid-Based Ionic Liquids and PEG-PLA Nanoparticles on MCF10A Human Breast Epithelial Cells for Drug Delivery Applications. eGrove. [Link]

  • Chem-Impex. (n.d.). L-Valine ethyl ester hydrochloride. Chem-Impex. [Link]

  • ResearchGate. (2020). l-Valine ethyl ester hydrochloride. ResearchGate. [Link]

  • ResearchGate. (2012). Antimicrobial and Radical Scavenging Activities of N-Hydroxycinnamoyl - L-Cysteine and - L-Proline Ethyl Esters. ResearchGate. [Link]

  • ResearchGate. (2023). Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. ResearchGate. [Link]

Sources

Exploratory

"2-(Ethylamino)-3-methylbutanoic acid hydrochloride" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride Abstract Introduction and Scope 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is a derivative of the amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Abstract

Introduction and Scope

2-(Ethylamino)-3-methylbutanoic acid hydrochloride is a derivative of the amino acid valine. While its specific applications are still under investigation, its structural similarity to other biologically active molecules suggests its potential use in pharmaceutical and biochemical research.[1] Given that the toxicological properties of this specific compound have not been fully investigated, a cautious and proactive approach to safety is paramount.[2] This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a hazard assessment must be based on analogous compounds. Structurally similar compounds range from being non-hazardous to causing skin, eye, and respiratory irritation.[3] Some related compounds may be harmful if swallowed or in contact with skin. Therefore, it is prudent to treat 2-(Ethylamino)-3-methylbutanoic acid hydrochloride as a potentially hazardous substance.

Potential Hazards:

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

  • Ingestion: May be harmful if swallowed.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

Handling
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation and accumulation.[2][4]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[2][5]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Dust Control: Minimize dust generation.[7] Avoid breathing dust.[4]

Storage
  • Container: Keep the container tightly closed in a dry and cool place.[2][8]

  • Incompatible Materials: Store away from strong oxidizing agents.[2][8]

  • General Storage: Store in a well-ventilated area.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye contact with dust particles.
Skin Protection Nitrile gloves and a lab coat.To prevent skin contact. Gloves should be inspected prior to use and disposed of properly.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.To prevent inhalation of dust.

Emergency Procedures

A clear and practiced emergency plan is crucial for responding effectively to incidents.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][5]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][7]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist, get medical advice/attention.[5][7]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][9]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection.[9]

  • Avoid generating dust.[2]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[2]

  • Clean the spill area thoroughly.

  • Avoid discharge into drains, water courses, or onto the ground.[9]

Emergency Response Workflow

Caption: Emergency spill response workflow.

Toxicological and Physical Properties

As the toxicological properties of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride have not been fully investigated, it should be handled with care, assuming it may have hazardous properties similar to related compounds.[2]

Property Information (based on analogs)
Appearance Likely a white to off-white solid.[8]
Odor No information available.[8]
Solubility No information available.[8]
Stability Likely stable under normal conditions.[8]
Incompatibilities Strong oxidizing agents.[2][8]
Hazardous Decomposition Products Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][8]

Conclusion

The safe handling of novel chemical compounds like 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is a cornerstone of responsible research. By adopting a conservative approach based on the safety profiles of structurally similar molecules, researchers can effectively mitigate potential risks. This guide provides a framework for safe handling, storage, and emergency response, emphasizing the importance of caution in the absence of complete toxicological data. Adherence to these guidelines is essential for protecting the health and safety of laboratory personnel and the environment.

References

  • Redox. (2022). Safety Data Sheet L-Valine. Retrieved from [Link]

  • Durham Tech. (2015). SAFETY DATA SHEET: L-Valine. Retrieved from [Link]

  • Chemsrc. (n.d.). (S)-(-)-2-Bromo-3-methylbutyric acid | CAS#:26782-75-2. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS L-VALINE METHYL ESTER HYDROCHLORIDE. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS in English (European) 39818-2. Retrieved from [Link]

  • Premix Group. (2023). INFORMATION FORM FOR CHEMICALS DATA The safety data sheet. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Coupling of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Potential of N-Alkyl, Sterically Hindered Amino Acids 2-(Ethylamino)-3-methylbutanoic acid, an N-alkylated derivative of val...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Potential of N-Alkyl, Sterically Hindered Amino Acids

2-(Ethylamino)-3-methylbutanoic acid, an N-alkylated derivative of valine, represents a class of structurally demanding building blocks increasingly utilized in medicinal chemistry. The incorporation of such residues into peptides or small molecules can impart crucial pharmacological properties, including enhanced metabolic stability, increased receptor affinity, and improved cell permeability by disrupting hydrogen bond networks and modulating conformation.

However, the very features that make this amino acid valuable—the secondary N-ethyl amine and the bulky adjacent isopropyl group—introduce significant steric hindrance. This presents a formidable challenge to standard amide bond formation protocols. This application note provides a comprehensive guide to navigating the complexities of coupling 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, focusing on the rationale behind reagent selection and reaction optimization to ensure high-yield, epimerization-free synthesis.

Key Structural Considerations:

  • Steric Hindrance: The combination of the N-ethyl group and the valine-derived isopropyl side chain significantly encumbers the carboxyl and amino functionalities, slowing reaction kinetics.

  • Reduced Nucleophilicity: The secondary ethylamino group is a weaker nucleophile than a primary amine, making it a more challenging coupling partner.

  • Hydrochloride Salt Form: The starting material is provided as a hydrochloride salt. This protects the secondary amine from side reactions when activating the carboxylic acid but necessitates careful base selection for both neutralization and carboxylate activation.

Core Principles for Successful Coupling

Effectively coupling this hindered amino acid requires a multi-faceted strategy that addresses its inherent reactivity challenges. The choice of coupling reagent is paramount, but solvent, base, and additives play equally critical roles.

The Critical Role of the Coupling Reagent

Standard peptide coupling reagents, such as Dicyclohexylcarbodiimide (DCC) often prove inefficient for hindered systems, leading to low yields and potential side reactions.[1] Modern, high-potency "in-situ" activating reagents are essential for driving these reactions to completion.[2] These reagents rapidly convert the carboxylic acid into a highly reactive activated species, facilitating nucleophilic attack by the amine component.[2]

  • Onium Salts (Aminium/Uronium and Phosphonium): This class of reagents is the gold standard for difficult couplings.[2]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective reagents for coupling N-alkylated and sterically hindered amino acids.[3][4] It forms a highly reactive OAt-active ester, and the pyridine nitrogen of the HOAt leaving group is thought to provide anchimeric assistance, accelerating the coupling step.[2][5]

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]-uronium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU.[3][6] COMU offers significant advantages, including superior solubility in a wide range of solvents, a safer profile by avoiding explosive benzotriazole-based leaving groups, and water-soluble byproducts that simplify purification.[7][8]

  • Carbodiimides:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A common and cost-effective choice. While less potent than onium salts on its own, its efficacy is dramatically enhanced when used with nucleophilic additives.[9] The resulting urea byproduct is water-soluble, simplifying workup compared to DCC.[3]

Additives and Bases: Suppressing Racemization and Driving the Reaction
  • Additives: When using carbodiimides like EDC, additives such as OxymaPure (Ethyl (hydroxyimino)cyanoacetate) are crucial. OxymaPure acts as a nucleophilic catalyst, forming an active ester with the carboxylic acid. This intermediate is more reactive and significantly less prone to racemization than the O-acylisourea intermediate formed with EDC alone.[3]

  • Bases: A non-nucleophilic, sterically hindered tertiary amine is required. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the activation process.[5]

    • Diisopropylethylamine (DIPEA or Hünig's Base): The most common choice due to its strong basicity and high steric bulk, which prevents it from participating in unwanted side reactions.

    • 2,4,6-Collidine: An alternative base, sometimes preferred for its ability to minimize racemization in sensitive systems.

Solvent Selection

The choice of solvent is primarily dictated by the solubility of the reactants and reagents.

  • N,N-Dimethylformamide (DMF): The most widely used solvent for peptide coupling due to its high polarity and ability to dissolve most reactants.[3]

  • Dichloromethane (DCM): A common solvent for solution-phase couplings, particularly with EDC.[10]

  • "Green" Solvents: For processes where sustainability is a concern, reagents like COMU have shown excellent performance in greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate (EtOAc).[7]

Comparative Overview of Recommended Coupling Reagents

Reagent SystemClassKey AdvantagesKey Considerations
EDC / OxymaPure CarbodiimideCost-effective; Water-soluble byproducts.[3]Less reactive than onium salts; Slower kinetics with highly hindered substrates.
HATU / DIPEA Aminium SaltHigh reactivity; Excellent for hindered & N-alkyl amino acids.[3][4]Byproducts can be difficult to remove; Based on potentially explosive HOAt.
COMU / DIPEA Aminium SaltReactivity rivals HATU; Excellent solubility; Safer profile; Water-soluble byproducts.[7][8]Higher cost; Can have limited stability in DMF over long periods.[11]

Experimental Workflows and Protocols

The following protocols provide detailed, step-by-step procedures for coupling 2-(Ethylamino)-3-methylbutanoic acid hydrochloride to a generic primary or secondary amine (R¹R²NH).

General Experimental Workflow

The overall process can be visualized as a three-stage sequence: neutralization and activation, followed by nucleophilic attack.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Coupling cluster_2 Stage 3: Monitoring & Workup start 2-(Ethylamino)-3-methylbutanoic acid HCl + Amine Component base Add Base (e.g., DIPEA) (2.0 - 3.0 eq) start->base Neutralization & Carboxylate Formation reagent Add Coupling Reagent (e.g., HATU or COMU) base->reagent Pre-activation (5-15 min) couple Amine attacks activated ester reagent->couple Addition of Amine (if not present initially) stir Stir at RT (2-24 h) couple->stir monitor Monitor by LC-MS/TLC stir->monitor workup Aqueous Workup & Purification monitor->workup

Caption: General workflow for coupling reactions.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving high yields with challenging, sterically hindered substrates. Pre-activation of the carboxylic acid is the optimal strategy to avoid side reactions of the coupling reagent with the amine component.[12]

Materials:

  • 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

  • Amine component (R¹R²NH)

  • HATU

  • DIPEA

  • Anhydrous DMF

Stoichiometry:

Component Equivalents
2-(Ethylamino)-3-methylbutanoic acid HCl 1.0
Amine Component (R¹R²NH) 1.1
HATU 1.1

| DIPEA | 3.0 |

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 2-(Ethylamino)-3-methylbutanoic acid hydrochloride (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature. This neutralizes the hydrochloride and deprotonates the carboxylic acid.

  • Add HATU (1.1 eq) in one portion. Stir the activation mixture for 15 minutes at room temperature.

  • Add the amine component (1.1 eq) to the pre-activated mixture.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Modern Coupling with COMU

This protocol leverages the high solubility and reactivity of COMU. It is particularly advantageous when reaction clarity and easy purification are desired.

Materials:

  • 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

  • Amine component (R¹R²NH)

  • COMU

  • DIPEA

  • Anhydrous DMF

Stoichiometry:

Component Equivalents
2-(Ethylamino)-3-methylbutanoic acid HCl 1.0
Amine Component (R¹R²NH) 1.1
COMU 1.2

| DIPEA | 2.5 |

Procedure:

  • In a dry flask under an inert atmosphere, combine 2-(Ethylamino)-3-methylbutanoic acid hydrochloride (1.0 eq), the amine component (1.1 eq), and COMU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). The water-soluble morpholino urea byproduct can be efficiently removed by washing with water or dilute acid/base.[7] Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Reaction Mechanism Insights

Understanding the mechanism highlights why specific reagents are chosen.

G cluster_HATU HATU Activation Mechanism cluster_EDC EDC/Oxyma Activation Mechanism R-COOH R-COO⁻ HATU HATU R-COOH->HATU Attack ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Forms TMU Tetramethylurea (Byproduct) HATU->TMU Releases Amine R'R''NH ActiveEster->Amine Coupling R-COOH_2 R-COOH EDC EDC R-COOH_2->EDC Activation Acylisourea O-Acylisourea (Unstable) EDC->Acylisourea Forms Oxyma Oxyma OxymaEster Oxyma-Active Ester (Reactive, Racemization Resistant) Oxyma->OxymaEster Forms Acylisourea->Oxyma Trapped by OxymaEster->Amine Coupling Product Amide Product Amine->Product

Caption: Simplified activation pathways for HATU and EDC/Oxyma.

The key difference is the intermediate formed. HATU directly generates the highly reactive OAt-ester.[5] With EDC, the initial O-acylisourea is unstable and prone to side reactions; the additive (Oxyma) is essential to trap this intermediate and form a more stable and selective active ester for the coupling step.[3]

Troubleshooting Common Issues

IssueProbable CauseSuggested Solution
Low or No Conversion Insufficient reagent potency; Steric hindrance too severe.Switch to a more powerful reagent (e.g., from EDC/Oxyma to HATU or COMU). Increase reaction time or slightly elevate temperature (e.g., to 40 °C), monitoring carefully for epimerization.
Incomplete Reaction Insufficient equivalents of coupling reagent or base; Inactive reagents.Use a slight excess of the coupling reagent (1.1-1.2 eq). Ensure base is sufficient to neutralize HCl and deprotonate the acid (2.5-3.0 eq). Use fresh, high-purity reagents and anhydrous solvents.
Epimerization Detected Base is too strong or not hindered; Extended reaction time at high temperature.Consider using 2,4,6-collidine instead of DIPEA. Ensure the reaction is not heated excessively. Pre-activation protocols can sometimes reduce epimerization risk.
Side Product Formation Reaction of amine with coupling reagent (e.g., guanidinium formation with HATU).Always pre-activate the acid with HATU/base before adding the amine component.[12] This minimizes contact between the free amine and the highly electrophilic coupling reagent.

Conclusion

The successful coupling of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is readily achievable with a rational and informed approach. Success hinges on overcoming the significant steric hindrance by selecting high-potency onium salt reagents like HATU or COMU. Proper stoichiometry, the use of a non-nucleophilic base, and optimized reaction conditions (such as pre-activation) are essential to ensure high yields while preserving stereochemical integrity. By following the principles and protocols outlined in this guide, researchers can confidently incorporate this valuable building block into complex molecules, advancing their drug discovery and development programs.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry - A European Journal, 16(15), 4462-4471. (Note: While not directly cited, this paper underpins the development of COMU discussed in other sources).
  • Subirós-Funosas, A., et al. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414. [Link]

  • Albericio, F., et al. (2009). COMU: A New Reagent for Peptide Synthesis. Organic Letters, 11(10), 2101-2104.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 30-35. [Link]

  • Wikipedia. HATU. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Reddit r/Chempros. HATU coupling - what's the best order?. [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides detailed analytical methodologies for the accurate quantification of 2-(Ethylamino)-3-methylbutanoic acid hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides detailed analytical methodologies for the accurate quantification of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a substituted amino acid derivative of potential interest in pharmaceutical development and metabolic research. Recognizing the unique analytical challenges posed by this polar, non-chromophoric compound, we present two robust, validated methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization protocol. The protocols are designed to be self-validating, with causality behind experimental choices explained in detail. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction: The Analytical Imperative

2-(Ethylamino)-3-methylbutanoic acid hydrochloride is an N-alkylated derivative of the amino acid valine. Such modified amino acids are gaining increasing attention in medicinal chemistry as potential enzyme inhibitors, chiral building blocks, or pharmacologically active agents. As with any compound under investigation for pharmaceutical or biological application, the ability to accurately and reliably quantify it in various matrices is paramount. This application note addresses the inherent challenges in analyzing this small, polar molecule, which lacks a native chromophore, making direct UV detection insensitive. We present two comprehensive analytical solutions to this challenge.

Method 1: RP-HPLC with Pre-column Derivatization and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis.[6] To overcome the detection limitations of the target analyte, a pre-column derivatization strategy is employed to attach a fluorescent tag to the secondary amine group. This significantly enhances sensitivity and selectivity. O-phthalaldehyde (OPA) in the presence of a thiol is a classic choice for primary amines, but for secondary amines like our target, an alternative such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is highly effective.

Principle of the Method

The secondary amine of 2-(Ethylamino)-3-methylbutanoic acid is derivatized with Fmoc-Cl, rendering it highly fluorescent and suitable for detection at typical excitation and emission wavelengths. The resulting derivative is hydrophobic enough to be retained and separated on a C18 reversed-phase column. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a reference standard.

Experimental Protocol

2.2.1. Reagents and Materials

  • 2-(Ethylamino)-3-methylbutanoic acid hydrochloride reference standard

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water (HPLC grade)

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2.2.2. Step-by-Step Protocol

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard in HPLC-grade water to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with water.

    • Dissolve the sample containing the analyte in water to a suitable concentration.

  • Derivatization Procedure:

    • To 100 µL of standard or sample solution, add 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of 5 mM Fmoc-Cl in acetonitrile.

    • Vortex for 30 seconds and let the reaction proceed at room temperature for 2 minutes.

    • To stop the reaction and remove excess Fmoc-Cl, add 100 µL of 0.1 M glycine solution and vortex.

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by re-equilibration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.

Data Analysis and Validation

The method should be validated according to ICH Q2(R2) guidelines.[1][2] Key validation parameters are summarized in the table below.

Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant changes in results with small variations in pH, mobile phase composition, and temperature.
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer Fmoc Add Fmoc-Cl Buffer->Fmoc React Vortex & React Fmoc->React Quench Quench with Glycine React->Quench Filter Filter Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantify Peak Area Detect->Quantify caption Workflow for HPLC-FLD analysis.

Caption: Workflow for HPLC-FLD analysis.

Method 2: GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it an excellent alternative for the quantification of small molecules.[7][8] However, due to the polar and non-volatile nature of amino acids, derivatization is essential.[9][10] A common approach is silylation, which replaces active hydrogens with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This increases volatility and thermal stability.

Principle of the Method

The analyte is derivatized using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the carboxylic acid and secondary amine groups into their TBDMS derivatives. The resulting volatile compound is then separated by gas chromatography and detected by mass spectrometry. Quantification is performed using a stable isotope-labeled internal standard and monitoring specific ion fragments (Selected Ion Monitoring - SIM mode).

Experimental Protocol

3.2.1. Reagents and Materials

  • 2-(Ethylamino)-3-methylbutanoic acid hydrochloride reference standard

  • Stable isotope-labeled internal standard (e.g., D5-ethyl labeled analyte)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3.2.2. Step-by-Step Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and the internal standard in a suitable solvent like methanol.

    • Create calibration standards by spiking known amounts of the reference standard with a fixed concentration of the internal standard.

    • Prepare samples and spike with the same fixed concentration of the internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Procedure:

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and its internal standard.

Data Analysis and Validation

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. The validation parameters are similar to the HPLC method and must adhere to ICH guidelines.[1][3]

Parameter Acceptance Criteria
Specificity No interfering peaks at the retention time and m/z of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery of 98.0% to 102.0%.
Precision RSD ≤ 5.0% for repeatability and intermediate precision.
LOQ Signal-to-noise ratio ≥ 10 for the least abundant ion.
Robustness Insensitive to minor changes in oven temperature ramp and gas flow.
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard + IS Dry Evaporate to Dryness Sample->Dry Deriv Add MTBSTFA Dry->Deriv Heat Heat at 70°C Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate GC Column Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantify by Area Ratio Detect->Quantify caption Workflow for GC-MS analysis.

Caption: Workflow for GC-MS analysis.

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. The choice between the HPLC-FLD and GC-MS methods will depend on the available instrumentation, the required sensitivity, and the sample matrix. Both methods, when properly validated according to ICH guidelines, will yield high-quality data suitable for regulatory submissions and crucial decision-making in drug development and research.

References

  • Analysis of amino acids by high performance liquid chromatography. (n.d.). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Haug, K., et al. (2012). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 84(3), 1739-1747. Retrieved from [Link]

  • PubChem. (n.d.). 3-[Ethyl(methyl)amino]butanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). How to quantify amino acids from a plant sample using HPLC?. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Han, J., et al. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(11), 438. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • ResearchGate. (2020). Determination of phenolic drugs and their formulations via various analytical methods. Retrieved from [Link]

  • LookChem. (n.d.). Cas 208402-95-3, Butanoic acid, 4-(ethylamino)-, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-3-methyl(311C)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: 2-(Ethylamino)-3-methylbutanoic acid hydrochloride in Asymmetric Synthesis

Introduction: Unveiling the Potential of N-Alkylated Amino Acid Derivatives in Catalysis In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral catalysts and building blocks is per...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-Alkylated Amino Acid Derivatives in Catalysis

In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral catalysts and building blocks is perpetual. Amino acids, as nature's chiral pool, have long been a cornerstone of this field. Their derivatives offer a tunable platform for developing organocatalysts and chiral ligands for metal-catalyzed reactions. This guide focuses on 2-(Ethylamino)-3-methylbutanoic acid hydrochloride , an N-ethylated derivative of the proteinogenic amino acid L-valine. While not as extensively documented as proline or other more common amino acid catalysts, its structure presents intriguing possibilities for applications in stereoselective transformations.

The introduction of an N-ethyl group to the valine scaffold modifies its steric and electronic properties. This can influence the stereochemical outcome of a catalyzed reaction by altering the transition state's energy landscape. As a secondary amine, it retains the ability to participate in key catalytic cycles, such as enamine and iminium ion formation, which are fundamental to a broad range of organocatalytic reactions.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. We will delve into its synthesis, potential applications as a chiral building block and organocatalyst, and provide detailed, adaptable protocols to serve as a starting point for laboratory investigation.

Synthetic Strategy: Accessing the Chiral Catalyst

The synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride can be achieved from its parent amino acid, L-valine, through established N-alkylation methodologies. A common and effective route involves reductive amination.

A plausible synthetic pathway is outlined below:

Synthetic Pathway L_Valine L-Valine Intermediate Iminium Intermediate L_Valine->Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate N_Ethyl_Valine 2-(Ethylamino)-3-methylbutanoic acid Intermediate->N_Ethyl_Valine Reduction Final_Product 2-(Ethylamino)-3-methylbutanoic acid hydrochloride N_Ethyl_Valine->Final_Product Protonation Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->N_Ethyl_Valine HCl HCl HCl->Final_Product

Caption: Proposed synthetic route to 2-(Ethylamino)-3-methylbutanoic acid hydrochloride via reductive amination of L-valine.

Protocol: Synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

This protocol is a general guideline and may require optimization.

Materials:

  • L-Valine

  • Acetaldehyde

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • pH meter or pH paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-valine (1 equivalent) in methanol.

  • Imine Formation: Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.1 equivalents) dropwise while stirring. Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to facilitate the formation of the corresponding imine/iminium ion.

  • Reduction: Cool the mixture back to 0 °C and add sodium cyanoborohydride (1.2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction may generate hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by carefully adding water. Acidify the mixture to pH ~2 with aqueous HCl to destroy any remaining reducing agent.

  • Purification: Concentrate the solution under reduced pressure to remove the methanol. The resulting aqueous solution can be washed with an organic solvent like dichloromethane to remove any unreacted aldehyde. The aqueous layer containing the N-ethylated amino acid can then be purified by ion-exchange chromatography.

  • Salt Formation: After purification, the free amino acid is dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol), and a solution of HCl in diethyl ether is added dropwise until precipitation is complete.

  • Isolation: The resulting white precipitate of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Asymmetric Synthesis

As a Chiral Building Block

2-(Ethylamino)-3-methylbutanoic acid hydrochloride serves as a valuable chiral building block for the synthesis of more complex molecules, such as peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs).[2] The presence of the N-ethyl group can impart increased metabolic stability and altered conformational preferences compared to its natural valine counterpart.

Example Application Workflow:

Building_Block_Workflow start 2-(Ethylamino)-3-methylbutanoic acid hydrochloride deprotection Deprotection/Neutralization start->deprotection coupling Peptide Coupling (e.g., with another amino acid) deprotection->coupling modification Further Functional Group Modification coupling->modification target Target Chiral Molecule (e.g., Peptidomimetic, Ligand) modification->target Aldol_Catalytic_Cycle Catalyst N-Ethyl-Valine Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Aldehyde Aldehyde Product Chiral Aldol Product Iminium Iminium Adduct Enamine->Iminium + Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst releases Hydrolysis->Product

Caption: Proposed catalytic cycle for an asymmetric aldol reaction catalyzed by 2-(Ethylamino)-3-methylbutanoic acid.

Protocol: Asymmetric Aldol Reaction (Template)

This is a template protocol for screening the catalytic activity of 2-(Ethylamino)-3-methylbutanoic acid in an asymmetric aldol reaction.

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one

Table 1: Reaction Components

ComponentMolecular Weight ( g/mol )Amount (mmol)Molarity/ConcentrationVolume/Mass
4-Nitrobenzaldehyde151.120.2-30.2 mg
Cyclohexanone98.141.0-98.1 µL
2-(Ethylamino)-3-methylbutanoic acid*145.200.04 (20 mol%)-5.8 mg
Solvent (e.g., DMSO or DMF)---0.5 mL
Optional Additive (e.g., Acetic Acid)60.050.04 (20 mol%)-2.3 µL

*The hydrochloride salt should be neutralized in situ or converted to the free amine before use.

Procedure:

  • Catalyst Preparation: To a vial, add 2-(Ethylamino)-3-methylbutanoic acid hydrochloride and the solvent. If using an additive like a weak acid, add it at this stage. Stir for 10 minutes. If starting with the hydrochloride salt, a base (e.g., triethylamine, 1 equivalent) may be required to generate the free amine catalyst.

  • Addition of Reactants: Add 4-nitrobenzaldehyde and cyclohexanone to the vial.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC at regular intervals (e.g., 6, 12, 24 hours).

  • Quenching and Work-up: Once the reaction is deemed complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Analysis of Results:

  • Yield: Determine the yield of the purified product.

  • Diastereoselectivity (dr): Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Enantioselectivity (ee): Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).

Table 2: Expected Outcome and Analysis

ParameterMethod of AnalysisExpected Outcome
YieldGravimetricModerate to high
Diastereomeric Ratio (dr)¹H NMRPreference for either the syn or anti diastereomer
Enantiomeric Excess (ee)Chiral HPLC>0% ee, indicating asymmetric induction

Conclusion and Future Outlook

2-(Ethylamino)-3-methylbutanoic acid hydrochloride represents an underexplored yet promising candidate in the field of asymmetric synthesis. Its straightforward synthesis from L-valine and its structural features as a chiral secondary amine make it an attractive target for investigation as both a chiral building block and an organocatalyst. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore its potential in a systematic and efficient manner. Further studies involving the optimization of reaction conditions, exploration of a broader substrate scope, and derivatization of the catalyst itself could unlock new and valuable synthetic methodologies.

References

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • ResearchGate. (n.d.). Structure of L-Val (2-amino-3-methylbutanoic acid). Available at: [Link]

  • MDPI. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Available at: [Link]

  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • PubChemLite. (n.d.). 2-(ethylamino)-3-methylbutanoic acid hydrochloride (C7H15NO2). Available at: [Link]

  • ResearchGate. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). l-Valine ethyl ester hydrochloride. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Investigation of Aminonitriles as Organocatalysts. Available at: [Link]

  • ACS Publications. (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Available at: [Link]

  • ChemRxiv. (n.d.). Beyond L-proline: Investigation of the catalytic properties of other natural amino acids in an organocatalytic warfarin synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-[1-(Furan-3-yl)ethylamino]-3-methylbutanoic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. Available at: [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • MedCrave online. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. Available at: [Link]

  • ResearchGate. (2023). N-[(2′-Cyanobiphenyl-4-yl)methyl]-l-valine methyl ester hydrochloride: an intermediate in the synthesis of valsartan. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-3-methylbutanoic acid. Available at: [Link]

Sources

Application

Application Notes & Protocols: 2-(Ethylamino)-3-methylbutanoic acid hydrochloride (EA-MBA-HCl) as a Novel Scaffold for Drug Discovery

Senior Application Scientist Note: The subject of this guide, 2-(Ethylamino)-3-methylbutanoic acid hydrochloride (referred to herein as EA-MBA-HCl), is a novel, uncharacterized N-alkylated amino acid derivative. As of th...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The subject of this guide, 2-(Ethylamino)-3-methylbutanoic acid hydrochloride (referred to herein as EA-MBA-HCl), is a novel, uncharacterized N-alkylated amino acid derivative. As of the date of this publication, there is no substantive body of peer-reviewed literature detailing its specific biological activities or established applications. Therefore, this document is presented as a hypothetical framework and a strategic guide for researchers and drug development professionals. The protocols and rationales described are based on established principles in medicinal chemistry, the known roles of its parent amino acid (L-Valine), and the general properties of N-alkylated amino acids in drug discovery. This guide is intended to serve as a template for the investigation of EA-MBA-HCl and similar novel chemical entities.

Introduction: The Rationale for N-Alkylated Amino Acids in Drug Discovery

Natural amino acids are fundamental building blocks of life, but their direct use as therapeutic agents is often limited by poor metabolic stability, low cell permeability, and rapid clearance.[1] Chemical modification of the amino acid scaffold is a proven strategy to overcome these limitations. N-alkylation, the substitution of one or both hydrogen atoms on the alpha-amino group, is a particularly powerful modification.[2]

Key Advantages of N-Alkylation:

  • Enhanced Membrane Permeability: By replacing a hydrogen-bond donor (the N-H group) with a more lipophilic alkyl group, N-alkylation can reduce the polarity of a molecule. This modification often leads to improved passive diffusion across cellular membranes and enhanced oral bioavailability.[1]

  • Increased Proteolytic Resistance: The N-alkyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases. This is a critical feature for developing peptide-based drugs (peptidomimetics).

  • Conformational Constraint: N-alkylation can restrict the conformational freedom of the amino acid backbone, which can be leveraged to lock a peptide into a bioactive conformation, thereby increasing its potency and selectivity for a specific target.

EA-MBA-HCl is an N-ethylated derivative of L-Valine, an essential branched-chain amino acid (BCAA). L-Valine itself plays crucial roles in protein synthesis, immune support, and muscle metabolism.[3] By modifying this simple, biocompatible scaffold, EA-MBA-HCl represents a foundational building block for creating novel small molecules or peptidomimetics with potentially superior drug-like properties. This guide outlines a systematic approach to synthesizing, characterizing, and screening EA-MBA-HCl for potential therapeutic applications.[]

Physicochemical & Structural Information

A foundational step in any drug discovery program is the thorough characterization of the lead compound. While empirical data for EA-MBA-HCl is not available, its basic properties can be calculated.

PropertyValueData Source
IUPAC Name 2-(Ethylamino)-3-methylbutanoic acid hydrochlorideCalculated
Synonyms N-Ethyl-L-Valine HCl; EA-MBA-HCl-
Molecular Formula C₇H₁₆ClNO₂Calculated
Molecular Weight 181.66 g/mol Calculated
Parent Amino Acid L-Valine (2-Amino-3-methylbutanoic acid)[3]
Structural Class N-Alkylated Alpha-Amino Acid[2][5]
Predicted Solubility High in aqueous solutions due to hydrochloride salt form.-

Synthesis & Characterization Protocol

The synthesis of N-alkylated amino acids can be achieved through several methods. Reductive amination is a common and effective strategy.[2] The following protocol describes a plausible, high-yield synthesis of EA-MBA-HCl from L-Valine.

Proposed Synthesis Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Purification Valine L-Valine Imine Intermediate Imine Valine->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine N_Ethyl_Valine N-Ethyl-L-Valine (Free Base) Imine->N_Ethyl_Valine ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->N_Ethyl_Valine FinalProduct EA-MBA-HCl (Crystalline Solid) N_Ethyl_Valine->FinalProduct HCl HCl in Ether HCl->FinalProduct

Caption: Proposed synthesis workflow for EA-MBA-HCl via reductive amination.

Detailed Synthesis Protocol

Materials:

  • L-Valine

  • Acetaldehyde

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent

  • Hydrochloric acid (concentrated)

  • Diethyl ether (anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-Valine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: Cool the solution to 0°C using an ice bath. Add acetaldehyde (1.1 eq) dropwise while stirring. Maintain the temperature at 0°C and stir for 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding 1M HCl until the pH is ~2 to neutralize excess reducing agent. Evaporate the methanol under reduced pressure.

  • Extraction: Resuspend the residue in water and wash with diethyl ether to remove any unreacted acetaldehyde and other non-polar impurities. The aqueous layer contains the N-Ethyl-L-Valine.

  • Isolation of Free Base (Optional): Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., NaHCO₃). The free base can then be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

  • Salt Formation: Dissolve the crude N-Ethyl-L-Valine (free base) in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

  • Purification: The hydrochloride salt should precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The final product, EA-MBA-HCl, can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the synthesized EA-MBA-HCl should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the presence of the ethyl group and the integrity of the valine backbone.[6]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

  • Elemental Analysis: To confirm the empirical formula (C, H, N, Cl content).

Proposed Drug Discovery Applications & Screening Protocols

As a novel entity, EA-MBA-HCl should be subjected to a broad screening cascade to identify potential biological activities. The following protocols provide a starting point for this investigation.

General Workflow for Primary Screening

G cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays Compound EA-MBA-HCl (Synthesized & Characterized) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cell Lines) Compound->Cytotoxicity Antibacterial Antibacterial Screen (e.g., MIC against ESKAPE pathogens) Compound->Antibacterial Permeability Cellular Permeability Assay (e.g., Caco-2) Cytotoxicity->Permeability If Active & Non-Toxic to Normal Cells TargetID Target Deconvolution (If activity is confirmed) Antibacterial->TargetID If Active LeadOpt Lead Optimization Permeability->LeadOpt TargetID->LeadOpt

Caption: A general screening cascade for a novel chemical entity like EA-MBA-HCl.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration at which a compound inhibits cell viability, a crucial first step to identify potential anticancer activity and general toxicity.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EA-MBA-HCl against a panel of human cancer cell lines and a non-cancerous control cell line.

Materials:

  • EA-MBA-HCl stock solution (e.g., 10 mM in sterile DMSO or water)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal fibroblast line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of EA-MBA-HCl in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 0.1 µM to 100 µM). Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Amino acid derivatives have shown promise as antibacterial agents.[6][8] This assay determines the lowest concentration of EA-MBA-HCl that prevents visible bacterial growth.

Objective: To determine the MIC of EA-MBA-HCl against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • EA-MBA-HCl stock solution

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Streptomycin)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Preparation: In a 96-well plate, add 50 µL of CAMHB to all wells.

  • Serial Dilution: Add 50 µL of the EA-MBA-HCl stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last column.

  • Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of EA-MBA-HCl where no visible turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density at 600 nm.

Data Interpretation & Future Directions

  • Cytotoxicity Results: If EA-MBA-HCl shows potent activity against cancer cell lines but low toxicity to normal cells, it warrants further investigation as a potential anticancer agent. Next steps would include apoptosis assays, cell cycle analysis, and eventually, in vivo studies in animal models.[7]

  • Antibacterial Results: If EA-MBA-HCl displays a low MIC against specific bacteria, it could be a scaffold for novel antibiotics. Future work would involve determining if the activity is bactericidal or bacteriostatic, assessing the mechanism of action, and testing against drug-resistant strains.[9]

  • Permeability Assessment: Regardless of the primary screening results, evaluating the cell permeability of EA-MBA-HCl using an assay like the Caco-2 model would be valuable. This would validate the hypothesis that N-ethylation improves membrane transport compared to L-Valine, providing crucial data for its potential use as a building block in peptidomimetic drug design.[1]

References

  • (Reference not used in text)
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]

  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google P
  • Structure of L-Val (2-amino-3-methylbutanoic acid). - ResearchGate. [Link]

  • 2-Amino-3-methylbutanoic acid - ChemBK. [Link]

  • N-Alkyl-α-amino acids in Nature and their biocatalytic preparation - PubMed. [Link]

  • (Reference not used in text)
  • (Reference not used in text)
  • (Reference not used in text)
  • N-Alkyl-α-amino acids in Nature and their biocatalytic preparation - ResearchGate. [Link]

  • (Reference not used in text)
  • (Reference not used in text)
  • High yielding synthesis of N-ethyl dehydroamino acids - PubMed. [Link]

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds - MDPI. [Link]

  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. [Link]

  • Carbohydrate-Based Mimetics in Drug Design: Sugar Amino Acids and Carbohydrate Scaffolds | Chemical Reviews - ACS Publications. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. [Link]

  • In Vitro Assays for Screening Small Molecules - PubMed. [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents - MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Introduction: A Novel N-Substituted Amino Acid Analogue 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is an N-substituted derivative of the essential branched-chain amino acid, L-valine. While L-valine itself is fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel N-Substituted Amino Acid Analogue

2-(Ethylamino)-3-methylbutanoic acid hydrochloride is an N-substituted derivative of the essential branched-chain amino acid, L-valine. While L-valine itself is fundamental to protein synthesis and metabolic processes, the introduction of an ethyl group on the alpha-amino nitrogen suggests a molecule with potentially novel biological activities.[1] As of the date of this publication, "2-(Ethylamino)-3-methylbutanoic acid hydrochloride" is not extensively characterized in peer-reviewed literature, presenting a unique opportunity for novel research.

This document provides a hypothetical, yet scientifically rigorous, framework for the initial investigation of this compound. We propose a plausible application in studying amino acid transport systems and provide detailed protocols for its characterization and a primary cell-based assay. The experimental design is rooted in established methodologies for analogous compounds and aims to provide a solid foundation for further research.

Physicochemical Properties and Characterization

Prior to any biological experimentation, a thorough characterization of the compound is paramount. The following table outlines the expected properties and the analytical methods for their verification.

PropertyPredicted Value/RangeAnalytical Method(s)Purpose
Molecular Formula C₇H₁₆ClNO₂High-Resolution Mass Spectrometry (HRMS)Confirms elemental composition.
Molecular Weight 181.66 g/mol Mass Spectrometry (MS)Confirms molecular mass.[2]
Purity >98%High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection, Nuclear Magnetic Resonance (NMR) SpectroscopyEnsures the absence of significant impurities that could confound experimental results.[3]
Identity Consistent with proposed structure¹H and ¹³C NMR Spectroscopy, Infrared (IR) SpectroscopyConfirms the chemical structure and connectivity of the molecule.[3]
Solubility Expected to be soluble in aqueous buffersEmpirical testing in relevant biological buffers (e.g., PBS, HBSS)Determines appropriate solvent and concentration range for biological assays.

Proposed Mechanism of Action: Competitive Inhibition of Amino Acid Transport

Given its structural similarity to L-valine, a primary hypothesis is that 2-(Ethylamino)-3-methylbutanoic acid may act as a competitive antagonist or a transported substrate of cellular amino acid transporters, particularly those that recognize large neutral amino acids (L-type amino acid transporters, LATs). The ethyl group may alter the binding affinity and/or transport kinetics compared to the endogenous ligand, L-valine.

Below is a diagram illustrating the proposed competitive inhibition at a generic L-type amino acid transporter.

Amino_Acid_Transporter_Inhibition Proposed Mechanism of Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space transporter Amino Acid Transporter (e.g., LAT1) transported_valine L-Valine transporter->transported_valine Transport valine L-Valine valine->transporter Binds & is transported compound 2-(Ethylamino)-3-methyl- butanoic acid compound->transporter Competitively binds

Caption: Competitive binding of 2-(Ethylamino)-3-methylbutanoic acid to an amino acid transporter.

Experimental Protocols

Protocol 1: Analytical Characterization of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

This protocol outlines the essential steps for the analytical characterization of the compound before its use in biological assays.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Preparation: Dissolve the compound in water to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The purity is calculated based on the area under the curve of the main peak relative to the total peak area.

2. Structural Confirmation by NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O).

  • ¹H NMR: Acquire a proton spectrum. The chemical shifts, splitting patterns, and integrations should be consistent with the structure of 2-(Ethylamino)-3-methylbutanoic acid.

  • ¹³C NMR: Acquire a carbon spectrum to confirm the number and types of carbon atoms.

Protocol 2: In Vitro Cell-Based Amino Acid Uptake Assay

This protocol is designed to assess the effect of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride on the uptake of a radiolabeled amino acid (e.g., ³H-L-Valine) in a cell line known to express L-type amino acid transporters (e.g., HeLa or PC-3 cells).

1. Cell Culture and Seeding

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

2. Preparation of Solutions

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS).

  • Test Compound Stock: Prepare a 100 mM stock solution of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride in water. Further dilute in HBSS to create a range of working concentrations (e.g., 1 µM to 10 mM).

  • Radiolabeled Substrate: Prepare a working solution of ³H-L-Valine in HBSS at a final concentration of 1 µCi/mL.

3. Amino Acid Uptake Assay

  • Wash the cells twice with warm HBSS.

  • Pre-incubate the cells with the different concentrations of the test compound in HBSS for 15 minutes at 37°C. Include a vehicle control (HBSS only).

  • Initiate the uptake by adding the ³H-L-Valine working solution to each well.

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

  • Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes.

  • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis

  • Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a BCA or Bradford assay).

  • Plot the percentage of ³H-L-Valine uptake relative to the vehicle control against the log concentration of the test compound.

  • Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the radiolabeled amino acid uptake.

The following diagram illustrates the workflow for the cell-based amino acid uptake assay.

Uptake_Assay_Workflow Cell-Based Amino Acid Uptake Assay Workflow A Seed Cells in 24-well plate C Wash cells with HBSS A->C Day 1 B Prepare Test Compound dilutions and Radiolabeled Substrate D Pre-incubate with Test Compound B->D Day 2 C->D E Add Radiolabeled Substrate to initiate uptake D->E F Incubate for 5 minutes E->F G Terminate uptake and wash with cold HBSS F->G H Lyse cells G->H I Measure radioactivity H->I J Analyze data and calculate IC50 I->J

Caption: Workflow for the in vitro amino acid uptake assay.

References

  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Advances in Biological Chemistry, 10(3), 69-80. Available at: [Link]

  • ResearchGate. (n.d.). Structure of L-Val (2-amino-3-methylbutanoic acid). Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-3-methylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827. Available at: [Link]

  • Krotulski, A. J. (2019). A More Timely Process for Identifying and Analyzing Trends of Emerging Novel Psychoactive Substances in the United States. Office of Justice Programs. Available at: [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

  • PubChem. (n.d.). 3-[Ethyl(methyl)amino]butanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Veranova. (n.d.). Analytical Method Development. Available at: [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5). Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]

  • ResearchGate. (n.d.). Determination of phenolic drugs and their formulations via various analytical methods. Available at: [Link]

  • LookChem. (n.d.). Cas 208402-95-3, Butanoic acid, 4-(ethylamino)-, hydrochloride. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Introduction 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, also known as N-ethyl-L-valine hydrochloride, is a modified amino acid with significant potential in pharmaceutical and biotechnological applications. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Ethylamino)-3-methylbutanoic acid hydrochloride, also known as N-ethyl-L-valine hydrochloride, is a modified amino acid with significant potential in pharmaceutical and biotechnological applications. Its structural similarity to natural L-valine, combined with the presence of an N-ethyl group, can confer unique properties to peptides and small molecule drugs, such as enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities. The development of a robust and scalable synthetic process for this compound is therefore of critical importance for its translation from laboratory-scale research to industrial production.

This document provides a comprehensive guide to a scalable synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a detailed explanation of the underlying chemical principles, process optimization strategies, and safety considerations essential for successful scale-up.

Synthetic Strategy: Reductive Amination

For the large-scale synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a direct reductive amination of L-valine with acetaldehyde has been selected as the most efficient and scalable route. This strategy is superior to direct N-alkylation with ethyl halides, which often leads to over-alkylation and the formation of difficult-to-separate quaternary ammonium salts[1]. Reductive amination is a one-pot reaction that proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine[2]. This method is highly chemoselective and generally provides high yields, making it amenable to industrial production[1].

The overall transformation is depicted in the following scheme:

Reductive Amination of L-Valine cluster_reactants Reactants L_Valine L-Valine Imine Schiff Base Intermediate L_Valine->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine + N_Ethyl_Valine 2-(Ethylamino)-3-methylbutanoic acid Imine->N_Ethyl_Valine + Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->N_Ethyl_Valine Final_Product 2-(Ethylamino)-3-methylbutanoic acid hydrochloride N_Ethyl_Valine->Final_Product HCl HCl HCl->Final_Product +

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Welcome to the technical support center for the purification of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this N-alkylated amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 2-(Ethylamino)-3-methylbutanoic acid hydrochloride?

A1: Impurities in 2-(Ethylamino)-3-methylbutanoic acid hydrochloride typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials such as L-valine, ethylating agents (e.g., ethyl iodide), and by-products from side reactions. A common side reaction is over-alkylation, leading to the formation of diethylamino derivatives.

  • Diastereomers/Enantiomers: If the synthesis is not perfectly stereospecific or if racemization occurs, you may have the D-enantiomer or diastereomers present. The separation of these stereoisomers is a significant purification challenge.

  • Degradation Products: Depending on the reaction and work-up conditions (e.g., exposure to strong acids or bases), degradation of the desired product can occur.

The identification and characterization of these impurities are often performed using techniques like HPLC, LC-MS, and NMR spectroscopy[1].

Q2: My purified 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is an oil and won't crystallize. What should I do?

A2: The inability of an amino acid derivative to solidify is a common issue, often caused by residual solvents or impurities that inhibit crystal lattice formation. Here are a few troubleshooting steps:

  • Ensure Anhydrous Conditions: Residual water or protic solvents can interfere with the crystallization of hydrochloride salts. Try co-evaporating your product with an anhydrous solvent like toluene to azeotropically remove water.

  • Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., diethyl ether or hexane) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.

  • pH Adjustment: Ensure the solution is sufficiently acidic to favor the hydrochloride salt form. Sometimes, adding a small amount of ethereal HCl can promote crystallization.

  • Seed Crystals: If you have a small amount of solid material, use it to seed the oil. Scratching the inside of the flask with a glass rod at the solvent-air interface can also sometimes initiate crystallization.

It has been noted that some protected amino acids, which are structurally similar to your compound, can be difficult to solidify, and often the issue is related to hygroscopic properties or the presence of impurities[2].

Q3: What is the best general approach for purifying 2-(Ethylamino)-3-methylbutanoic acid hydrochloride?

A3: A multi-step approach is often most effective:

  • Aqueous Work-up: A standard acid-base work-up can remove many non-polar impurities and unreacted starting materials.

  • Recrystallization: This is the most common and scalable method for purifying solid amino acid hydrochlorides. The key is selecting an appropriate solvent system.

  • Chromatography: For removing closely related impurities or for separating stereoisomers, column chromatography (either normal or reverse-phase) or preparative HPLC may be necessary.

The choice of method will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

Challenge 1: Removal of Chemical Impurities
Issue: My product is contaminated with unreacted L-valine.
  • Causality: L-valine, being a zwitterion at neutral pH, has very different solubility properties compared to its N-ethylated hydrochloride salt. This difference can be exploited for separation.

  • Solution:

    • pH Adjustment and Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl). The desired product will remain in the organic layer, while the more polar L-valine hydrochloride will preferentially partition into the aqueous phase.

    • Recrystallization: Carefully select a solvent system where the solubility of L-valine is significantly lower than your product at elevated temperatures. For instance, a mixed solvent system like methanol/diethyl ether could be effective.

Issue: Over-alkylation by-product (N,N-diethyl-L-valine) is present.
  • Causality: The secondary amine of your product can undergo a second ethylation to form a tertiary amine. The basicity and polarity of this by-product are different from your desired secondary amine.

  • Solution:

    • Chromatography: Flash column chromatography on silica gel is often the most effective method to separate secondary and tertiary amines. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing) can provide good separation.

    • Selective Crystallization: If the concentration of the impurity is low, a carefully controlled recrystallization may be sufficient. The difference in polarity can affect solubility in certain solvents, allowing for the selective crystallization of the desired product.

Challenge 2: Stereochemical Purity
Issue: My product contains the wrong enantiomer or diastereomers.
  • Causality: N-alkylation of amino acids can sometimes lead to racemization at the alpha-carbon, especially under harsh basic conditions. If a racemic ethylating agent were used (unlikely but possible), diastereomers would be formed.

  • Solution:

    • Chiral HPLC: This is the gold standard for separating enantiomers and diastereomers of amino acids and their derivatives. Chiral stationary phases (CSPs) like those based on crown ethers, cyclodextrins, or cinchona alkaloids are commonly used for the separation of amino acids[3][4][5]. A normal-phase method using a mobile phase like hexane/ethanol/trifluoroacetic acid on a suitable chiral column is a good starting point.

    • Diastereomeric Salt Formation and Recrystallization: This is a classical method for resolving enantiomers. React your racemic product with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. The desired diastereomer is then isolated and the chiral auxiliary is removed.

Workflow for Diastereomeric Resolution

RacemicMixture Racemic Mixture of 2-(Ethylamino)-3-methylbutanoic acid ChiralAcid Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) RacemicMixture->ChiralAcid DiastereomericSalts Formation of Diastereomeric Salts (R,S) and (R,R) salts ChiralAcid->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization SeparatedSalts Separated Diastereomeric Salts FractionalCrystallization->SeparatedSalts Acidification Acidification to remove chiral auxiliary SeparatedSalts->Acidification PureEnantiomer Pure Enantiomer of 2-(Ethylamino)-3-methylbutanoic acid Acidification->PureEnantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Challenge 3: Solid-State Properties and Polymorphism
Issue: The melting point of my purified product is broad or inconsistent between batches.
  • Causality: This could be due to the presence of residual impurities or polymorphism. Polymorphs are different crystalline forms of the same compound, which can have different melting points and other physical properties. The crystallization of different polymorphs can be influenced by factors like solvent, cooling rate, and temperature[6][7].

  • Solution:

    • Controlled Recrystallization: To obtain a consistent crystalline form, strictly control the recrystallization parameters. This includes using the same solvent system, a consistent cooling profile, and agitation rate.

    • Solvent Screening: Perform a polymorph screen by crystallizing the material from a variety of solvents with different polarities. This can help identify different polymorphic forms and the conditions under which they are formed.

    • Characterization: Use analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and solid-state NMR to characterize the crystalline form of your product. This will help in identifying and controlling the desired polymorph.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is a general guideline and may need optimization for your specific material.

  • Solvent Selection:

    • Choose a primary solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For amino acid hydrochlorides, alcohols like methanol or ethanol are often good choices.

    • Choose a secondary "anti-solvent" in which your compound is poorly soluble. Ethers (like diethyl ether or MTBE) or hydrocarbons (like hexane or heptane) are common choices.

  • Procedure:

    • Place the crude 2-(Ethylamino)-3-methylbutanoic acid hydrochloride in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot primary solvent (e.g., methanol) to completely dissolve the solid.

    • While stirring, slowly add the secondary anti-solvent (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy.

    • If necessary, gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath or a refrigerator.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization
Solvent System (Primary:Anti-solvent)Typical Ratio (v/v)Observations
Methanol : Diethyl Ether1:5 to 1:10Often yields well-formed crystals.
Ethanol : Heptane1:3 to 1:5Good for less polar impurities.
Isopropanol : Ethyl Acetate1:2 to 1:4Can be effective for certain polymorphs.
Protocol 2: Flash Column Chromatography for Impurity Removal
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like methanol, then adsorb it onto a small amount of silica gel by evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using your chosen mobile phase.

  • Loading: Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase. A typical starting point for N-alkylated amino acids is a mixture of a non-polar solvent (like heptane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradient elution, where the proportion of the polar solvent is gradually increased, is often most effective.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

Crude Crude Product Workup Aqueous Acid-Base Workup Crude->Workup Analysis1 Purity Check (HPLC/TLC) Workup->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Impurities Present PureProduct Pure Product Analysis1->PureProduct >99% Pure Analysis2 Purity Check (HPLC/TLC) Recrystallization->Analysis2 Chromatography Column Chromatography Analysis2->Chromatography Impurities Remain Analysis2->PureProduct >99% Pure Analysis3 Purity Check (HPLC/TLC) Chromatography->Analysis3 Analysis3->PureProduct >99% Pure

Caption: A general workflow for the purification of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

References

  • John, J. T., et al. (2022). A systematic review on characterization of impurities in drug substances. World Journal of Pharmaceutical Research, 11(9), 622-645. [Link]

  • Betz, R. W., et al. (2025). l-Valine ethyl ester hydrochloride. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Reddy, G. O. (2021). Synthesis of related substances of antiviral drug Valacyclovir. The Pharma Innovation Journal, 10(11), 154-158. [Link]

  • Gao, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8345-8355. [Link]

  • van de Bovenkamp, P., et al. (2009). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 9(3), 1264-1269. [Link]

  • Harada, K., & Ikeda, S. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2822. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Sawant, R. L., et al. (2013). A Validated LC Method for the Determination of Chiral Purity of (S)-2-azido-3-methylbutanoic acid: A key Raw material of Valganciclovir hydrochloride. Journal of Chemical and Pharmaceutical Research, 5(12), 1318-1325. [Link]

  • Sawant, S. D., & Nivid, Y. M. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

  • Sawant, S. D., & Nivid, Y. M. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1357, 101-112. [Link]

  • Lander, J. M., et al. (2024). Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology. Nature Communications, 15, 6789. [Link]

Sources

Optimization

"2-(Ethylamino)-3-methylbutanoic acid hydrochloride" stability issues and degradation products

Technical Support Center: 2-(Ethylamino)-3-methylbutanoic acid hydrochloride A Guide to Stability and Degradation for Researchers Welcome to the technical support center for 2-(Ethylamino)-3-methylbutanoic acid hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

A Guide to Stability and Degradation for Researchers

Welcome to the technical support center for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental choices.

This document is structured in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 2-(Ethylamino)-3-methylbutanoic acid hydrochloride and what are its core chemical features?

Answer: 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is a derivative of the amino acid L-valine. Its structure consists of a valine core where one of the amine protons has been replaced by an ethyl group. It is supplied as a hydrochloride salt, which means the secondary amine group is protonated. This salt form generally enhances solubility in aqueous media and improves solid-state stability compared to the free base.

Key Structural Features:

  • Chiral Center: Possesses a stereocenter at the alpha-carbon (C2), making it a chiral molecule.

  • Secondary Amine: The ethylamino group is a secondary amine, which is a key site for potential oxidative degradation.

  • Carboxylic Acid: This functional group influences the molecule's pKa, solubility, and potential for reactions like decarboxylation.

  • Hydrochloride Salt: The HCl salt form indicates the compound is basic at the nitrogen center. The stability of amine hydrochloride salts can be influenced by factors like humidity and temperature[1][2].

Q2: What are the most probable degradation pathways for this compound?

Answer: Based on its structure, the primary stability concerns involve oxidation, thermal degradation, and pH-dependent reactions.

  • Oxidative Degradation: The secondary amine is susceptible to oxidation.[3][4] This is often the most complex degradation pathway, potentially yielding multiple products.[4] Common oxidative pathways for secondary amines include N-dealkylation (loss of the ethyl group) and N-oxidation to form hydroxylamines or nitrones.[5][6]

  • Thermal Degradation (Decarboxylation): As an amino acid derivative, the compound can undergo decarboxylation (loss of CO2) upon exposure to high temperatures.[7][8][9] This reaction eliminates the carboxylic acid group.

  • Hydrolytic Instability: While the core structure lacks highly labile bonds like esters or amides, forced degradation studies across a wide pH range are necessary to confirm its hydrolytic stability, as recommended by ICH guidelines.[10][11]

Q3: How should I store 2-(Ethylamino)-3-methylbutanoic acid hydrochloride to maximize its shelf-life?

Answer: Proper storage is critical to prevent premature degradation.

  • Solid Form: Store the solid hydrochloride salt in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture, which can affect the stability of the salt.

  • In Solution: If you must store it in solution, use a buffered system at a slightly acidic pH (e.g., pH 4-6) where the amine is protonated and stabilized. Prepare solutions fresh whenever possible. For longer-term storage, flash-freeze aliquots in an inert solvent and store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Part 2: Troubleshooting Guide

Issue: My HPLC analysis shows a loss of the main peak and the appearance of new, unidentified peaks.

This is the most common indicator of sample degradation. The identity of the new peaks can be inferred by their retention time and confirmed with mass spectrometry (MS).

Scenario A: An early-eluting, more polar peak appears.
  • Possible Cause: Oxidative De-ethylation.

    • Causality: Oxidative cleavage of the N-ethyl bond would result in the formation of 2-amino-3-methylbutanoic acid (Valine). Valine is more polar than the parent compound due to the loss of the hydrophobic ethyl group, causing it to elute earlier in a typical reversed-phase HPLC method. This is a known metabolic pathway for secondary amines.[6]

    • Troubleshooting & Confirmation:

      • Co-injection: Spike your degraded sample with an authentic standard of L-Valine. If the new peak increases in size, this confirms its identity.

      • LC-MS Analysis: Analyze the sample by LC-MS. The new peak should have a mass-to-charge ratio (m/z) corresponding to the protonated molecular ion of Valine.

    • Prevention: Handle the compound under an inert atmosphere (nitrogen or argon). Use de-gassed solvents for your solutions. If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Scenario B: A new peak appears with a mass increase of 16 Da.
  • Possible Cause: N-Oxidation.

    • Causality: The addition of an oxygen atom to the nitrogen of the secondary amine forms an N-oxide or a hydroxylamine derivative.[5] This is a very common oxidative degradation pathway for amines.[3][12]

    • Troubleshooting & Confirmation:

      • LC-MS Analysis: This is the most definitive method. The new peak will have an [M+H]+ ion that is 16 atomic mass units higher than the parent compound.

      • Forced Oxidation: Intentionally degrade a small sample with a mild oxidizing agent like hydrogen peroxide (H2O2). If the peak in your degraded sample matches the one generated under forced oxidation, it strongly supports this identification.

    • Prevention: The same preventative measures as for de-ethylation apply: use inert atmosphere and de-gassed solvents.

Scenario C: A later-eluting, less polar peak appears, especially after heating.
  • Possible Cause: Decarboxylation.

    • Causality: Thermal stress can cause the loss of the carboxylic acid group as CO2.[7][8] The resulting product, 1-(ethylamino)-2-methylpropane, is significantly less polar and more volatile than the parent amino acid, causing it to have a much longer retention time on a reversed-phase column.

    • Troubleshooting & Confirmation:

      • Forced Thermal Degradation: Heat a sample of the compound (either solid or in solution) and analyze it by HPLC. Compare the resulting chromatogram to your sample.

      • LC-MS Analysis: The degradant peak will have an [M+H]+ ion corresponding to the mass of the parent compound minus the mass of CO2 (44 Da).

    • Prevention: Avoid exposing the compound to high temperatures, both in solid form and in solution. If heating is necessary for an experimental step, perform it for the minimum time required and under controlled conditions.

The diagram below illustrates these primary degradation pathways.

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation parent 2-(Ethylamino)-3-methylbutanoic acid (Parent Compound) deethyl 2-Amino-3-methylbutanoic acid (Valine) parent->deethyl De-ethylation noxide N-Oxide Derivative (+16 Da) parent->noxide N-Oxidation decarboxy 1-(Ethylamino)-2-methylpropane (-44 Da) parent->decarboxy Decarboxylation (Heat)

Caption: Potential degradation pathways.

Part 3: Experimental Protocols & Workflows

To properly characterize the stability of your compound and validate your analytical methods, a forced degradation study is essential. This is a core requirement of regulatory bodies like the ICH.[10]

Protocol 1: Forced Degradation Study Workflow

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method. A good study aims for 5-20% degradation of the active ingredient.[10][13]

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (80°C in solution) start->therm phot Photolytic (ICH Q1B light exposure) start->phot sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxid->sample therm->sample phot->sample quench Neutralize/Quench Reaction (if necessary) sample->quench dilute Dilute to Target Concentration quench->dilute analyze Analyze via HPLC-UV/MS dilute->analyze end Identify Degradants & Assess Peak Purity analyze->end

Caption: Forced degradation study workflow.

Detailed Steps:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an appropriate volume of 30% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature, protected from light.

    • Thermal: Incubate a vial of the stock solution at 80°C.

    • Photolytic: Expose a solution in a quartz cuvette to light stress as specified in ICH guideline Q1B.

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of NaOH or HCl, respectively, to stop the reaction.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential process impurities and degradation products.[14][15][16]

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the amine is protonated and gives good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 95% B over 15 minutesA gradient is necessary to elute both polar (de-ethylated) and non-polar (decarboxylated) degradants in the same run.[14]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 2 µL
UV Detection Diode Array Detector (DAD) at 210 nmLow wavelength detection is needed as the compound lacks a strong chromophore. DAD allows for peak purity assessment.[17]
MS Detection ESI+ (Electrospray Ionization, Positive Mode)Ideal for ionizing the protonated amine for mass identification.

This method serves as a robust starting point. Optimization may be required based on the specific degradation profile observed. The ultimate goal is to achieve baseline separation between the parent peak and all degradant peaks to ensure accurate quantification.[15][17]

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Available at: [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Lepaumier, H., et al. (2009). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]

  • Nanda, K. K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Available at: [Link]

  • Li, J., & Brill, T. B. (2003). Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. The Journal of Physical Chemistry A, 107(31), 5987–5992. Available at: [Link]

  • Strong, R. (2012). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. AFPM Q&A and Technology Forum. Available at: [Link]

  • Wang, S., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. Available at: [Link]

  • Tovar, A. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Available at: [Link]

  • Chan, L. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Food and Drug Analysis, 29(2), 173-190. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Oxidative Degradation of Pharmaceuticals. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Wang, S., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7(4), 659-669. Available at: [Link]

  • Or-Rashid, M. M. (2014). Thermal Degradation of Food Proteins. Constructor University Library. Available at: [Link]

  • Al-Ghamdi, K. M. Oxidation of Secondary and Primary Amines. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • AmbioPharm. What is a stability indicating method?. Available at: [Link]

  • LSU School of Medicine. Amino acids degradation and synthesis. Available at: [Link]

  • Kalt, M., et al. (2019). N-Dealkylation of Amines. Molecules, 24(16), 2985. Available at: [Link]

  • Gibson, E. K. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • Kamberi, M., & Bynum, K. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Blobaum, A. L., & Hanzlik, R. P. (2013). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition, 41(5), 987-994. Available at: [Link]

  • Estévez, M. (2015). Amino Acid Degradations Produced by Lipid Oxidation Products. ResearchGate. Available at: [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Solubility of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride in Organic Solvents

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(Ethylamino)-3-methylbutanoic acid hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. As an N-ethylated derivative of the amino acid valine, its hydrochloride salt form presents a unique set of properties that can complicate its use in organic synthesis and formulation. This document provides in-depth, field-proven insights and practical protocols to overcome these issues.

Section 1: Understanding the Core Problem: The "Why" Behind Insolubility

Before troubleshooting, it's critical to understand the chemical nature of the compound. The solubility issues stem directly from its molecular structure.

Q: Why is 2-(Ethylamino)-3-methylbutanoic acid hydrochloride so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Diethyl Ether?

A: The primary reason is that this compound is an ionic salt . Let's break down its structure:

  • Protonated Amine: The ethylamino group is protonated, carrying a formal positive charge (-NH2+).

  • Carboxylic Acid: The butanoic acid portion provides a polar, hydrogen-bonding functional group.

  • Chloride Counter-ion: The hydrochloride (HCl) provides a chloride anion (Cl-).

This combination of a positive charge on the nitrogen, a polar carboxylic acid, and a chloride counter-ion makes the molecule highly polar and gives it significant ionic character. According to the fundamental principle of "like dissolves like," polar or ionic solutes dissolve best in polar solvents.[1] Non-polar or weakly polar organic solvents like DCM, hexane, or toluene lack the ability to effectively solvate these charged species, leading to very poor solubility.

Amino acid hydrochlorides, in general, are significantly more soluble in polar solvents, especially water, than their corresponding free amino acid forms.[2] Their behavior in organic solvents, however, is often the opposite.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and provides a logical progression for troubleshooting.

Q: I've added the compound to my reaction solvent and see a fine white powder that won't dissolve, even with stirring. What should I do first?

A: This is a classic sign of insolubility. The first step is to systematically assess your solvent choice. Do not waste valuable material by simply adding more solvent. Instead, consult a solvent polarity chart and consider if your chosen solvent is appropriate. The logical next step is to either switch to a more polar solvent or modify the compound to a more soluble form.

Q: Which organic solvents are the best starting points for dissolving 2-(Ethylamino)-3-methylbutanoic acid hydrochloride?

A: Always begin with the most polar organic solvents. Solubility will generally decrease as the solvent's polarity and hydrogen bonding capability decrease. We recommend a screening approach.

Table 1: Recommended Organic Solvents for Screening
SolventPolarity ClassExpected Solubility of HCl SaltCausality & Notes
Methanol (MeOH)Polar ProticHigh to ModerateExcellent hydrogen bonding and polarity to solvate the ionic salt. Often the best choice among common organic solvents.
Ethanol (EtOH)Polar ProticModerateSlightly less polar than methanol; solubility is generally good but often lower than in MeOH.[2][3]
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighly polar aprotic solvent, excellent for dissolving many salts. Can be difficult to remove.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a highly polar aprotic solvent capable of solvating cations well.
Acetonitrile (MeCN)Polar AproticLow to ModerateModerately polar, but may not be sufficient for good solubility.
Tetrahydrofuran (THF)Weakly PolarVery LowLacks the high polarity needed to dissolve the salt form effectively.[4]
Dichloromethane (DCM)Weakly PolarVery Low / InsolubleA common reaction solvent, but not polar enough for amino acid hydrochlorides.[4]
Toluene / HexaneNon-polarInsolubleThese solvents are incompatible with ionic salts.

Q: How can I improve solubility without chemically altering the compound?

A: If you must use a specific, less-than-ideal solvent system, you can try several physical methods to enhance dissolution, though success may be limited:

  • Heating: Gently warming the mixture can increase solubility.[5][6] Caution: Be aware of the compound's thermal stability. Run a small-scale test to ensure no degradation occurs at the desired temperature.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and increase the rate of dissolution by enhancing the interaction between the solvent and the solute surface.

  • Co-solvents: If your process allows, adding a small percentage of a highly polar solvent (like methanol or DMSO) to a less polar solvent can dramatically improve solubility.

Q: My reaction requires a non-polar solvent, but my starting material is the hydrochloride salt. I'm stuck. What is the standard industry solution?

A: This is a very common scenario. The standard solution is to convert the hydrochloride salt back to its free base (the neutral amino acid form) just before use. This process, often called "free-basing," removes the ionic charge, making the molecule significantly more soluble in less polar organic solvents like DCM, THF, or ethyl acetate.[4]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solubility Screening Workflow

This protocol allows you to efficiently determine the best solvent for your application using a minimal amount of material.

  • Preparation: Dispense a small, pre-weighed amount of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride (e.g., 5 mg) into several small vials.

  • Solvent Addition: To the first vial, add a measured volume of your first chosen solvent (e.g., 0.1 mL of Methanol) to achieve a target concentration (e.g., 50 mg/mL).

  • Observation & Agitation: Vortex or stir the vial vigorously for 1-2 minutes at room temperature. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, add another aliquot of solvent (e.g., another 0.1 mL) and repeat the agitation. Record the volume at which complete dissolution occurs.

  • Heating Test: If the compound remains insoluble after adding a reasonable volume (e.g., 1 mL, for a concentration of 5 mg/mL), gently warm the vial (e.g., to 40-50 °C) and observe any change.

  • Documentation: Repeat for each solvent in Table 1. Record your observations systematically to identify the most suitable solvent.

Diagram 1: Troubleshooting Workflow for Solubility Issues

A decision tree for addressing solubility problems in the lab.

G start Start: Dissolve Compound in Chosen Organic Solvent check_sol Is it fully dissolved? start->check_sol success Success: Proceed with Experiment check_sol->success  Yes troubleshoot Insoluble: Initiate Troubleshooting check_sol->troubleshoot No   option1 Option 1: Switch to a more polar solvent (e.g., MeOH, DMSO) troubleshoot->option1 option2 Option 2: Apply Physical Methods (Heating, Sonication) troubleshoot->option2 option3 Option 3: Use a Co-Solvent (e.g., 5% MeOH in DCM) troubleshoot->option3 option4 Option 4: Convert to Free Base (See Protocol 2) troubleshoot->option4

Protocol 2: Conversion of Hydrochloride Salt to Free Amino Acid

This protocol describes a standard aqueous workup to generate the free amino acid for use in organic solvents.

  • Dissolution: Dissolve the 2-(Ethylamino)-3-methylbutanoic acid hydrochloride in a minimal amount of deionized water.

  • Cooling: Cool the aqueous solution in an ice bath (0-5 °C). This helps to control the neutralization reaction.

  • Neutralization: While stirring, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3), dropwise. Monitor the pH with pH paper or a calibrated meter. Continue adding base until the pH is approximately 7-8. Avoid strong bases like NaOH unless necessary, as they can promote side reactions.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent in which the free amino acid is soluble (Ethyl Acetate is a common first choice).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the free amino acid, which should now exhibit much-improved solubility in a wider range of organic solvents.

Diagram 2: Chemical Workflow for Free Base Conversion

A flowchart illustrating the conversion from the HCl salt to the free amino acid.

G start_mol Start: HCl Salt (R-NH2+ Cl-) in Water add_base Step 1: Add Weak Base (e.g., aq. NaHCO3) Slowly at 0-5 °C start_mol->add_base extract Step 2: Extract with Organic Solvent (e.g., Ethyl Acetate) add_base->extract dry Step 3: Dry & Concentrate Organic Layer extract->dry end_mol Result: Free Amino Acid (R-NH-) in Organic Solvent dry->end_mol

References

  • Lahiri, S.C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • U.S. Pharmacopeia. (2011). Description and Solubility. Pharmacopeial Forum.
  • Dai, Y. et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health (NIH). [Link]

  • International Journal of Novel Research and Development (IJNRD). (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Hayashi, K. et al. (n.d.). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan. [Link]

  • Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Scribd. (n.d.). Factors Affecting Solubility. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific rationale behind key experimental choices to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The primary and most efficient route to synthesizing 2-(Ethylamino)-3-methylbutanoic acid, a derivative of the amino acid valine, is through the reductive amination of its corresponding α-keto acid, 2-oxo-3-methylbutanoic acid, with ethylamine. This reaction is followed by the formation of the hydrochloride salt to yield the final product.

The overall transformation can be visualized as a two-step process:

Synthesis_Workflow Start Starting Materials: 2-Oxo-3-methylbutanoic acid Ethylamine ReductiveAmination Step 1: Reductive Amination Start->ReductiveAmination Intermediate 2-(Ethylamino)-3-methylbutanoic acid (Free Base) ReductiveAmination->Intermediate Imine formation & reduction HCl_Salt Step 2: Hydrochloride Salt Formation Intermediate->HCl_Salt End Final Product: 2-(Ethylamino)-3-methylbutanoic acid hydrochloride HCl_Salt->End

Caption: General workflow for the synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

This guide will focus on the critical aspects of catalyst selection for the reductive amination step, as this is paramount to achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the reductive amination of 2-oxo-3-methylbutanoic acid with ethylamine?

A1: There are two main approaches for this transformation:

  • Stoichiometric Hydride Reductants: This involves the use of hydride-donating reagents to reduce the in-situ formed imine intermediate. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2]. These reagents are favored for their selectivity, as they preferentially reduce the imine over the starting keto acid[3].

  • Catalytic Hydrogenation: This method employs a transition metal catalyst in the presence of a hydrogen source (e.g., H₂ gas). This is often considered a "greener" approach due to higher atom economy[3]. A variety of catalysts can be used, including both heterogeneous (e.g., Pd/C, PtO₂, Raney Ni) and homogeneous (e.g., Rh, Ir complexes) systems[2][4].

Q2: How do I choose between a stoichiometric reductant and catalytic hydrogenation?

A2: The choice depends on several factors, including available equipment, scale of the reaction, and desired selectivity.

  • Stoichiometric Reductants (e.g., NaBH₃CN, NaBH(OAc)₃):

    • Advantages: Milder reaction conditions (often room temperature), high selectivity for the imine, and no need for high-pressure hydrogenation equipment. This makes them well-suited for laboratory-scale synthesis and for substrates with sensitive functional groups[2].

    • Disadvantages: Generate stoichiometric amounts of boron-containing byproducts, which can complicate purification. NaBH₃CN can also release toxic hydrogen cyanide upon acidic workup[3].

  • Catalytic Hydrogenation:

    • Advantages: High atom economy (water is the only byproduct), catalyst can often be recovered and reused (especially heterogeneous catalysts), and it is a scalable process suitable for industrial applications.

    • Disadvantages: Requires specialized equipment for handling hydrogen gas, potentially at elevated pressures and temperatures. Catalyst deactivation can be an issue, and some catalysts may be expensive.

Q3: What are the common side reactions to be aware of during the reductive amination step?

A3: The main side reactions include:

  • Reduction of the Keto Acid: The starting 2-oxo-3-methylbutanoic acid can be reduced to 2-hydroxy-3-methylbutanoic acid. This is more prevalent with less selective reducing agents like sodium borohydride (NaBH₄) or under harsh hydrogenation conditions.

  • Over-alkylation: The newly formed secondary amine product can react with another molecule of the keto acid and undergo a second reductive amination to form a tertiary amine. This is generally less of a concern in this specific synthesis due to the steric hindrance of the N-ethyl-valine structure.

  • Aldol-type Condensation: Although less common, self-condensation of the keto acid or other side reactions can occur, especially under strongly basic or acidic conditions.

Side_Reactions KetoAcid 2-Oxo-3-methylbutanoic acid DesiredProduct 2-(Ethylamino)-3-methylbutanoic acid KetoAcid->DesiredProduct + Ethylamine + [H] HydroxyAcid Side Product: 2-Hydroxy-3-methylbutanoic acid KetoAcid->HydroxyAcid + [H] (Reduction) Ethylamine Ethylamine TertiaryAmine Side Product: Over-alkylation product DesiredProduct->TertiaryAmine + Keto Acid + [H]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Valine Derivatives: A Comparative Analysis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride and Standard Synthetic Building Blocks

In the landscape of peptide synthesis and drug development, the choice of amino acid derivatives is a critical decision that dictates synthetic strategy, efficiency, and the properties of the final molecule. Valine, an e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the choice of amino acid derivatives is a critical decision that dictates synthetic strategy, efficiency, and the properties of the final molecule. Valine, an essential branched-chain amino acid, is a common constituent of bioactive peptides and pharmaceuticals.[1][2] Its derivatives serve as fundamental building blocks, but they are not all interchangeable. This guide provides an in-depth comparison between the specialty building block, 2-(Ethylamino)-3-methylbutanoic acid hydrochloride (also known as N-Ethyl-L-valine hydrochloride), and other conventional valine derivatives. We will explore the causality behind their synthetic choices, compare their performance through experimental data, and provide detailed protocols for their application.

Section 1: The Strategic Divide—Permanent Modification vs. Temporary Protection

The primary distinction between N-Ethyl-L-valine and other common valine derivatives lies in its intended function. Standard derivatives like Boc-L-valine and Fmoc-L-valine utilize temporary protecting groups on the alpha-amino nitrogen. These groups are designed to be removed after peptide bond formation.[][4] In stark contrast, the N-ethyl group in 2-(ethylamino)-3-methylbutanoic acid is a permanent structural modification . This fundamental difference places it in a separate strategic class. It is not merely a protected version of valine; it is a distinct chemical entity used to create peptides with an altered backbone.

N-alkylation, including N-ethylation, is a powerful tool in medicinal chemistry.[5][6] It is employed to enhance key pharmacokinetic properties of peptide-based drugs.[7] Specifically, N-alkylation can:

  • Increase Proteolytic Resistance: The alkyl group sterically hinders the approach of proteases, slowing down metabolic degradation.[7][8]

  • Enhance Membrane Permeability: By removing a hydrogen bond donor on the amide nitrogen, N-alkylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[8][9]

  • Modulate Conformation: The steric bulk of the alkyl group restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation or to study structure-activity relationships.[9][10]

Therefore, the decision to use N-Ethyl-L-valine is driven by the final desired properties of the target molecule, not just as a step in the synthetic process.

Logical Framework: Choosing a Valine Derivative

The choice between a permanently modified derivative and a temporarily protected one can be visualized as a branching path in synthetic design.

G start Start: Need to incorporate Valine decision Is the goal to modify the final peptide backbone properties? start->decision perm_mod Use Permanently Modified Derivative: 2-(Ethylamino)-3-methylbutanoic acid decision->perm_mod  Yes temp_prot Use Temporarily Protected Derivative decision->temp_prot  No boc Boc-L-Valine temp_prot->boc Acid-labile (Boc/tBu strategy) fmoc Fmoc-L-Valine temp_prot->fmoc Base-labile (Fmoc strategy) ester L-Valine Methyl Ester temp_prot->ester C-terminus protection

Caption: Decision workflow for selecting a valine derivative.

Section 2: Synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Direct synthesis data for this specific compound is not abundant in readily available literature, which is common for specialized reagents. However, a robust and widely applicable method for its synthesis is the reductive amination of L-valine with acetaldehyde. This two-step, one-pot process is efficient and avoids the over-alkylation issues that can plague direct alkylation methods.[11][12]

The reaction proceeds via the formation of an intermediate imine from L-valine and acetaldehyde, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][13][14] The final product is then isolated as its hydrochloride salt for improved stability and handling.

Workflow for Reductive Amination Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation valine L-Valine imine Intermediate Imine (in situ) valine->imine aldehyde Acetaldehyde aldehyde->imine product N-Ethyl-L-valine imine->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product final_product 2-(Ethylamino)-3-methylbutanoic acid hydrochloride product->final_product hcl HCl in Ether hcl->final_product

Caption: Synthetic workflow for N-Ethyl-L-valine hydrochloride.

Detailed Experimental Protocol: Reductive Amination
  • Dissolution: Dissolve L-valine (1.0 eq) in an appropriate solvent, such as methanol (MeOH).

  • Imine Formation: Add acetaldehyde (1.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C. Cautiously add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Acidify the mixture with 1N HCl to pH ~2. Wash the aqueous layer with an organic solvent like dichloromethane (DCM) to remove unreacted aldehyde and other organic impurities.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of N-Ethyl-L-valine (approx. pH 6) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Salt Formation: Re-dissolve the crude product in a minimal amount of methanol and add a solution of HCl in diethyl ether until precipitation is complete. Filter the resulting white solid, wash with diethyl ether, and dry to yield 2-(ethylamino)-3-methylbutanoic acid hydrochloride.

This protocol is a generalized procedure based on established methods for reductive amination and should be optimized for scale and specific laboratory conditions.[13]

Section 3: Comparative Analysis with Standard Valine Derivatives

The performance of a valine derivative is best understood by comparing it to the established standards used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

N-Protected Derivatives: Fmoc-L-Valine and Boc-L-Valine

Fmoc and Boc are the two most dominant α-amino protecting groups in peptide synthesis.[4] Their primary function is to prevent self-polymerization and to direct the peptide bond formation to the desired N-terminus.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like DMF.[15] It is the cornerstone of modern SPPS due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt).[][15]

  • Boc (tert-butyloxycarbonyl): This group is acid-labile and requires a strong acid, typically trifluoroacetic acid (TFA), for removal.[] The Boc strategy was foundational to SPPS but often requires harsher final cleavage conditions (e.g., liquid HF) for side-chain deprotection.[16]

Causality in Choice: The choice between Fmoc and Boc chemistry is dictated by the overall synthetic strategy, particularly the sensitivity of the target peptide and its side-chain functionalities.[] Fmoc is generally preferred for its milder conditions and broader compatibility.[]

Comparison Table: Protecting Group Strategies vs. N-Ethylation

FeatureFmoc-L-ValineBoc-L-Valine2-(Ethylamino)-3-methylbutanoic acid HCl
Group Function Temporary Nα-ProtectionTemporary Nα-ProtectionPermanent N-alkylation (Structural)
Deprotection Base (e.g., 20% Piperidine/DMF)Acid (e.g., TFA)Not Applicable
Primary Use Fmoc-based SPPS[17]Boc-based SPPSBuilding block for N-ethylated peptides
Impact on Final Peptide None (group is removed)None (group is removed)Increased stability, lipophilicity, and altered conformation[7][8][9]
Coupling Reactivity Standard; may be slow due to steric hindranceStandard; may be slow due to steric hindranceSlower than unprotected amine due to secondary amine nature
Cost & Availability Widely available, moderate costWidely available, lower cost[]Specialty reagent, higher cost
C-Protected Derivatives: L-Valine Methyl Ester Hydrochloride

Protecting the carboxylic acid as an ester (e.g., methyl or benzyl ester) is a common strategy in solution-phase peptide synthesis. L-valine methyl ester hydrochloride is a stable, crystalline solid that serves as a readily available C-terminal building block.[18][19]

Causality in Choice: Ester protection prevents the carboxylate from acting as a nucleophile and allows for the selective activation of the N-terminal partner's carboxyl group for amide bond formation. The hydrochloride salt form ensures the α-amino group is protonated and non-nucleophilic until it is neutralized by a base just before the coupling reaction. This derivative is particularly useful in the synthesis of dipeptides or for solution-phase fragment condensation.[20]

Experimental Comparison:

  • Coupling with N-Ethyl-L-valine: When coupling another amino acid to the N-terminus of N-Ethyl-L-valine, the reaction is typically slower than with a primary amine. The secondary amine is less nucleophilic, and the ethyl group adds steric hindrance. This often requires stronger coupling reagents or longer reaction times.

  • Coupling with L-Valine Methyl Ester: When using L-valine methyl ester as the C-terminal component, the free amine is highly reactive after neutralization, leading to efficient coupling.

Section 4: Conclusion and Future Perspectives

The selection of a valine derivative is a strategic choice that extends beyond mere synthetic convenience.

  • 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is not a direct competitor to standard protecting groups like Fmoc or Boc. It is a specialty building block used intentionally to engineer peptides with enhanced therapeutic properties like metabolic stability and cell permeability.[7][9] Its use is a design choice aimed at the final molecule's function.

  • Fmoc-L-Valine and Boc-L-Valine are process-oriented tools. Their purpose is to facilitate the assembly of a peptide chain with a natural backbone, after which they are discarded. The choice between them is a matter of optimizing the synthetic process based on chemical compatibility and desired efficiency.[]

  • L-Valine Methyl Ester Hydrochloride is a tool for C-terminal modification and solution-phase strategies, enabling controlled, stepwise synthesis from the C-terminus.[19]

For researchers in drug development, understanding this distinction is paramount. While Fmoc and Boc derivatives are workhorses for constructing the primary sequence, N-alkylated derivatives like N-Ethyl-L-valine are instruments of molecular engineering, used to fine-tune the pharmacological profile of a peptide lead. The future of peptide therapeutics lies in such subtle yet powerful modifications, transforming transient signaling molecules into robust and effective drugs.

References

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. (2010-10-06). Available from: [Link]

  • ResearchGate. Introduction of Functional Groups into Peptides via N -Alkylation. (2025-08-10). Available from: [Link]

  • Google Patents. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Google Patents. CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available from: [Link]

  • ResearchGate. N -Methylation of N α-Acetylated, Fully Cα-Ethylated, Linear Peptides. (2025-08-06). Available from: [Link]

  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Available from: [Link]

  • PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]

  • ACS Publications. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides | Accounts of Chemical Research. Available from: [Link]

  • Google Patents. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available from: [Link]

  • PMC. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. (2025-05-07). Available from: [Link]

  • ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... Available from: [Link]

  • Eureka | Patsnap. Preparation method of L-valine methyl ester hydrochloride. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • PrepChem.com. Synthesis of L-valine. Available from: [Link]

  • Pearson+. Show how valine can be prepared by c. a reductive amination. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]

  • LifeTein Peptide Blog. Should My Peptide Be Methylated?. (2025-09-25). Available from: [Link]

  • ETH Zurich. Conformational Behavior of Peptides - Computational Chemistry. Available from: [Link]

  • Wikipedia. Valine. Available from: [Link]

  • ChemBK. 2-Amino-3-methylbutanoic acid. Available from: [Link]

  • Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022-08-19). Available from: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Introduction 2-(Ethylamino)-3-methylbutanoic acid, also known as N-ethyl-L-valine, is a derivative of the essential amino acid L-valine. Its hydrochloride salt is of significant interest to researchers in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Ethylamino)-3-methylbutanoic acid, also known as N-ethyl-L-valine, is a derivative of the essential amino acid L-valine. Its hydrochloride salt is of significant interest to researchers in drug development and peptide chemistry. The introduction of an N-ethyl group can modulate the physicochemical properties of parent molecules, potentially enhancing their therapeutic efficacy, metabolic stability, and cell permeability. This guide provides a comprehensive comparison of the primary synthetic routes to "2-(Ethylamino)-3-methylbutanoic acid hydrochloride," offering an in-depth analysis of each method's efficiency, scalability, and impact on stereochemical integrity. The information presented herein is intended to assist researchers in making informed decisions for the synthesis of this and related N-alkylated amino acids.

Comparative Analysis of Synthetic Routes

Three principal synthetic strategies for the preparation of N-ethyl-L-valine have been identified and evaluated:

  • Direct Reductive Amination of L-Valine: A one-pot reaction involving the formation of a Schiff base between L-valine and acetaldehyde, followed by in-situ reduction.

  • Direct Alkylation of N-Protected L-Valine: A multi-step process involving the protection of the amino group of L-valine, followed by ethylation and subsequent deprotection.

  • Catalytic N-Alkylation of L-Valine with Ethanol: A "green" chemistry approach that utilizes a transition metal catalyst to directly ethylate the amino group of L-valine using ethanol as the ethylating agent.

The following sections provide a detailed examination of each route, including experimental protocols, comparative data, and a discussion of their respective advantages and disadvantages.

Route 1: Direct Reductive Amination

This method is a straightforward and widely used approach for the N-alkylation of amines. In the context of synthesizing N-ethyl-L-valine, it involves the reaction of L-valine with acetaldehyde to form an intermediate imine (Schiff base), which is then reduced in the same reaction vessel to the desired secondary amine.

Experimental Protocol: Reductive Amination of L-Valine with Acetaldehyde and Sodium Borohydride
  • Dissolution: Dissolve L-valine (1.0 eq) in a suitable solvent, such as methanol or an aqueous buffer, to maintain a pH between 6 and 8.

  • Imine Formation: Add acetaldehyde (1.1-1.5 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to control the reaction rate and temperature.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), acidify the mixture with dilute hydrochloric acid to a pH of approximately 2 to decompose any remaining borohydride.

  • Purification: Wash the aqueous solution with an organic solvent like diethyl ether to remove any unreacted aldehyde. Adjust the pH of the aqueous layer to the isoelectric point of N-ethyl-L-valine (around pH 6) to precipitate the product. The crude product can be further purified by recrystallization.

Causality of Experimental Choices

The choice of a protic solvent like methanol or water is crucial for dissolving the starting amino acid and facilitating the formation of the iminium ion. The pH is maintained in a slightly acidic to neutral range to promote imine formation without causing significant degradation of the reactants. Sodium borohydride is a mild and selective reducing agent that effectively reduces the iminium ion without affecting the carboxylic acid group. Portion-wise addition at low temperatures is a standard safety precaution to manage the exothermic nature of the reduction.

Reductive_Amination L_Valine L-Valine Imine Iminium Ion Intermediate L_Valine->Imine Acetaldehyde Acetaldehyde Acetaldehyde->Imine NEthylValine N-Ethyl-L-Valine Imine->NEthylValine Reduction NaBH4 NaBH4 NaBH4->Imine

Caption: Reductive amination of L-valine.

Route 2: Direct Alkylation of N-Protected L-Valine

This classical approach offers a high degree of control over the reaction by protecting the reactive amino group before alkylation. The choice of protecting group is critical to the success of this multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the basic conditions required for alkylation and its relatively straightforward removal.

Experimental Protocol: N-Ethylation of Boc-L-Valine
  • Protection: React L-valine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide to obtain N-Boc-L-valine.

  • Alkylation:

    • Dissolve N-Boc-L-valine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) (2.2 eq), portion-wise.

    • After stirring for 30 minutes, add ethyl iodide (EtI) (1.5-3.0 eq) and allow the reaction to warm to room temperature and stir overnight.[1]

  • Workup and Deprotection:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the N-Boc-N-ethyl-L-valine with an organic solvent like ethyl acetate.

    • Remove the Boc group by treating the protected amino acid with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

  • Purification: Purify the final product by recrystallization or chromatography.

Causality of Experimental Choices

The Boc protecting group is used to prevent side reactions at the amino group and to allow for selective N-alkylation. Anhydrous conditions and an inert atmosphere are necessary because strong bases like sodium hydride react violently with water and oxygen. The use of two equivalents of base is to deprotonate both the carboxylic acid and the N-H of the carbamate. The subsequent alkylation occurs selectively on the nitrogen.[2] Strong acids are required for the efficient cleavage of the stable Boc group.

Alkylation_Protected_Valine L_Valine L-Valine Boc_Valine N-Boc-L-Valine L_Valine->Boc_Valine Protection (Boc)₂O Alkylated_Boc_Valine N-Boc-N-Ethyl-L-Valine Boc_Valine->Alkylated_Boc_Valine Alkylation (NaH, EtI) NEthylValine N-Ethyl-L-Valine Alkylated_Boc_Valine->NEthylValine Deprotection (Acid)

Caption: Synthesis via N-protected L-valine.

Route 3: Catalytic N-Alkylation with Ethanol

This modern approach aligns with the principles of green chemistry by utilizing a renewable and less hazardous ethylating agent, ethanol, in a catalytic process. This method, often referred to as a "hydrogen borrowing" or "hydrogen autotransfer" reaction, is catalyzed by transition metal complexes, such as those of ruthenium or iridium.[3]

Experimental Protocol: Ruthenium-Catalyzed N-Ethylation of L-Valine
  • Reaction Setup: In a pressure vessel, combine L-valine (1.0 eq), a ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand), a base (e.g., potassium carbonate), and ethanol as both the solvent and ethylating agent.

  • Reaction: Seal the vessel and heat the mixture to a temperature typically ranging from 80 to 120 °C for 12-24 hours.

  • Workup: After cooling, filter the reaction mixture to remove the catalyst.

  • Purification: Evaporate the solvent and purify the crude product by recrystallization or column chromatography.

Causality of Experimental Choices

The transition metal catalyst is the key to this transformation. It facilitates the temporary oxidation of ethanol to acetaldehyde, which then undergoes reductive amination with the amino acid. The hydrogen atoms "borrowed" from the ethanol are then used by the catalyst to reduce the intermediate imine. The base is required to facilitate the catalytic cycle. A closed system is necessary to maintain the pressure and prevent the escape of volatile components at elevated temperatures.

Catalytic_Alkylation cluster_catalyst Catalytic Cycle cluster_reaction Reductive Amination Catalyst [Ru] Catalyst Activated_Catalyst Activated [Ru]-H Catalyst->Activated_Catalyst H₂ Borrowing Imine Iminium Ion Activated_Catalyst->Imine Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation Acetaldehyde->Imine L_Valine L-Valine L_Valine->Imine NEthylValine N-Ethyl-L-Valine Imine->NEthylValine Reduction

Caption: Catalytic N-alkylation of L-valine.

Final Step: Formation of the Hydrochloride Salt

Regardless of the synthetic route employed to obtain the free amino acid, the final step involves its conversion to the hydrochloride salt. This is typically achieved to improve the compound's stability and solubility in aqueous media.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified N-ethyl-L-valine in a minimal amount of a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.[4]

  • Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete.[5][6]

  • Isolation: Collect the precipitate by filtration, wash it with the organic solvent, and dry it under vacuum.

Quantitative Data Summary

Parameter Route 1: Reductive Amination Route 2: Direct Alkylation Route 3: Catalytic N-Alkylation
Typical Yield High~74% (over 3 steps)[1]Good to Excellent
Number of Steps 1 (one-pot)31 (one-pot)
Reagents Acetaldehyde, NaBH₄Boc₂O, NaH, EtI, AcidEthanol, Ru/Ir catalyst, Base
Stereochemical Integrity Potential for racemizationPotential for racemization under basic conditionsGenerally high, catalyst dependent
Scalability GoodModeratePotentially good, catalyst cost is a factor
Safety Considerations Use of flammable acetaldehyde and NaBH₄Use of highly reactive NaH and flammable solventsUse of high-pressure reactors
"Green" Chemistry Aspect ModerateLowHigh

Trustworthiness: Self-Validating Systems

To ensure the identity and purity of the synthesized "2-(Ethylamino)-3-methylbutanoic acid hydrochloride," a rigorous analytical workflow is essential.

Characterization Data
  • ¹H and ¹³C NMR Spectroscopy: These techniques are fundamental for confirming the chemical structure of the final product. The presence of signals corresponding to the ethyl group and the valine backbone, with appropriate chemical shifts and coupling constants, provides definitive structural evidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Melting Point: The melting point of the hydrochloride salt should be determined and compared with literature values, if available, as a measure of purity.

Enantiomeric Purity Analysis

Maintaining the L-configuration of the starting valine is critical. The enantiomeric purity of the final product should be assessed using a validated chiral High-Performance Liquid Chromatography (HPLC) method. This typically involves either using a chiral stationary phase or derivatizing the amino acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard reverse-phase column.[7]

Conclusion

The choice of a synthetic route for "2-(Ethylamino)-3-methylbutanoic acid hydrochloride" depends on the specific requirements of the researcher, including the desired scale, available resources, and purity specifications.

  • Direct Reductive Amination offers a rapid and high-yielding one-pot synthesis, making it suitable for many laboratory-scale applications.

  • Direct Alkylation of N-Protected Valine provides a more controlled, albeit longer, route that may be preferred when a high degree of purity is paramount and scalability is not the primary concern.

  • Catalytic N-Alkylation with Ethanol represents a modern, environmentally friendly alternative that is highly attractive for its atom economy and use of a renewable reagent. As catalyst technology continues to advance, this method is likely to become increasingly prevalent.

Each of these methods, when executed with care and validated with appropriate analytical techniques, can provide access to the target compound for further research and development.

References

  • Iron-Catalyzed Reductive Ethylation of Imines Using Ethanol. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Well-Defined Phosphine-Free Iron-Catalyzed N-Ethylation and N-Methylation of Amines with Ethanol and Methanol. (2018). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). SciELO México. Retrieved January 27, 2026, from [Link]

  • How to convert amino acid to its hydrochloride? (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]

  • L-Valine. (n.d.). SpectraBase. Retrieved January 27, 2026, from [Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Well-Defined Phosphine-Free Iron-Catalyzed N-Ethylation and N-Methylation of Amines with Ethanol and Methanol. (2018). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Method for salt preparation. (2010). Google Patents.
  • 1H NMR spectra of L-valine CH3-groups (D, E). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Scholars' Mine. Retrieved January 27, 2026, from [Link]

  • High-yield production of L-valine in engineered Escherichia coli by a novel two-stage fermentation. (2020). PubMed. Retrieved January 27, 2026, from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride by X-ray Crystallography

Introduction: The Imperative of Unambiguous Structural Confirmation in Pharmaceutical Development In the landscape of drug discovery and development, the absolute and unambiguous determination of a molecule's three-dimen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Pharmaceutical Development

In the landscape of drug discovery and development, the absolute and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of both regulatory submission and intellectual property protection. An API's (Active Pharmaceutical Ingredient) efficacy, safety, and stability are intrinsically linked to its precise atomic arrangement, including its stereochemistry and solid-state form. For novel compounds such as 2-(Ethylamino)-3-methylbutanoic acid hydrochloride , a derivative of the essential amino acid L-valine, establishing this structural verity is not merely an academic exercise but a critical-path requirement.[1]

This guide provides an in-depth, expert-led comparison of analytical techniques for the structural validation of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard.[2][3] We will explore the practical causality behind experimental choices, present self-validating protocols, and compare the definitive data from crystallography with the complementary, yet less complete, information provided by other common analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystalline material.[4] It provides a direct, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[3] For a small molecule like 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, SC-XRD is unique in its ability to provide a complete and unambiguous structural picture, which is essential for understanding its biological activity and ensuring batch-to-batch consistency.

The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying physical chemistry.

X_Ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Initial Characterization (TLC, MP) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth harvest Crystal Harvesting growth->harvest mount Crystal Mounting harvest->mount diffraction X-ray Diffraction mount->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Direct Methods) integration->solution refinement Model Refinement solution->refinement validation Structure Validation (R-factors, CIF) refinement->validation

Figure 1: End-to-end workflow for structural validation by X-ray crystallography.

Experimental Protocol: From Powder to Final Structure

The following protocols are designed as a self-validating system, with quality control checkpoints ensuring the integrity of the material at each critical stage.

Part 1: Synthesis and Purification

A plausible synthesis for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride involves the reductive amination of L-valine.

Protocol 1: Synthesis via Reductive Amination

  • Dissolution: In a round-bottom flask, dissolve L-valine (1.0 eq) in aqueous sodium hydroxide (1.1 eq, 2M solution).

  • Aldehyde Addition: Cool the solution to 0°C in an ice bath. Add acetaldehyde (1.2 eq) dropwise while stirring. Maintain the temperature below 5°C.

  • Reduction: After 30 minutes, slowly add sodium borohydride (1.5 eq) in small portions.

    • Expert Insight: Portion-wise addition of the reducing agent is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by Thin Layer Chromatography (TLC).

  • Acidification & Isolation: Carefully acidify the reaction mixture with 1M HCl to pH ~1-2. This protonates the amine and carboxylate, precipitating the amino acid hydrochloride.

  • Purification: Filter the crude product and recrystallize from an ethanol/water mixture to yield pure 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

  • QC Check: Confirm purity (>99%) via HPLC and determine the melting point. The product should be a white crystalline solid.

Part 2: Single Crystal Growth

This is often the most challenging and empirical step in the entire process.[2]

Protocol 2: Crystallization Screening and Growth

  • Solubility Screening: Test the solubility of the purified compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof) to identify systems with moderate solubility.

  • Crystal Growth Set-up (Slow Evaporation):

    • Prepare a near-saturated solution of the compound in a suitable solvent system identified in the screening step (e.g., ethanol/water).

    • Filter the solution through a 0.22 µm syringe filter into a clean, small vial.

    • Cover the vial with a cap pierced with one or two small holes to allow for slow evaporation of the solvent.

    • Expert Insight: The rate of evaporation is a key parameter. Too fast, and an amorphous powder or poorly-formed microcrystals will result. Too slow, and nucleation may not occur. Adjusting the number/size of the holes is a simple way to control this rate.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

  • Monitoring and Harvesting: Monitor the vial daily for the formation of clear, well-defined single crystals. Once crystals of sufficient size (~0.1-0.3 mm in all dimensions) have formed, carefully harvest them using a nylon loop.[2]

Part 3: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: The harvested crystal is mounted on a goniometer head.[2] For small molecules, this is often done with a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector.[4]

  • Structure Solution: The diffraction data (a series of spots of varying intensity) are processed. The positions and intensities of these spots are used to determine the unit cell dimensions and space group of the crystal. The structure is typically solved using "direct methods," a computational technique that phases the diffraction data to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined computationally to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The quality of the final structure is assessed using several metrics, most notably the R-factor (R1), which measures the agreement between the calculated and observed structure factors. A low R1 value (typically < 5% for high-quality small molecule structures) indicates a well-refined and reliable structure.[5][6]

Interpreting the Data: An Unambiguous Result

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF) containing a wealth of precise data.

Table 1: Hypothetical Crystallographic Data for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

ParameterValueSignificance
Chemical FormulaC₇H₁₆ClNO₂Confirms elemental composition in the crystal.
Formula Weight181.66 g/mol Matches the expected molecular weight.[7]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal.
Unit Cell Dimensionsa = 10.1Å, b = 8.5Å, c = 12.3Å, β = 98.5°Precise measurements of the crystal lattice.
Temperature100 KData collection temperature (cryo-cooled).
Final R1 [I > 2σ(I)]0.035 (3.5%)Excellent agreement, indicating a high-quality model.
Goodness-of-Fit (S)1.05Indicates a good fit of the model to the data.

This crystallographic data provides an absolute, high-resolution snapshot of the molecule, confirming the connectivity of all atoms, their relative positions, and the overall stereochemistry.

Orthogonal Validation: A Multi-Technique Comparison

While SC-XRD is definitive, a comprehensive validation package for regulatory submission always includes data from other analytical techniques. These methods provide complementary information and confirm that the bulk material corresponds to the structure found in the single crystal.[8]

Techniques_Comparison main_mol 2-(Ethylamino)-3-methyl- butanoic acid HCl xrd X-Ray Crystallography Definitive 3D Structure Atomic Coordinates Bond Lengths/Angles Absolute Stereochemistry Solid-State Packing main_mol->xrd nmr NMR Spectroscopy Connectivity (¹H-¹H, ¹H-¹³C) Chemical Environment Solution-State Conformation Relative Stereochemistry main_mol->nmr ms Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern Structural Fragments main_mol->ms ir IR Spectroscopy Functional Groups (C=O, N-H, O-H) Bond Vibrations main_mol->ir

Figure 2: Information provided by different analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) in solution.[9]

  • ¹H NMR: Would confirm the presence of all proton-containing groups: the ethyl group (a quartet and a triplet), the isopropyl group (a doublet and a multiplet), the α-proton, and exchangeable protons on the amine and carboxylic acid. The integration of peaks would confirm the ratio of protons in the molecule.[10]

  • ¹³C NMR: Would show 7 distinct carbon signals, confirming the number of unique carbon atoms in the molecule, consistent with the proposed structure.[11]

  • 2D NMR (e.g., COSY, HSQC): These experiments would definitively establish the connectivity between protons and carbons, confirming the C-C and C-H framework of the molecule.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[12][13]

  • High-Resolution MS (HRMS): An exact mass measurement of the molecular ion (e.g., [M+H]⁺) would confirm the elemental formula (C₇H₁₆NO₂) with high accuracy (typically < 5 ppm error).

  • Tandem MS (MS/MS): Fragmentation analysis would show characteristic losses, such as the loss of the carboxylic acid group (-45 Da) or cleavage of the ethyl group, providing further evidence for the proposed structure.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.[1] For our target molecule, the IR spectrum would be expected to show:

  • A broad absorption around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid and the N-H stretch of the ammonium hydrochloride.

  • A strong, sharp absorption around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Comparative Analysis Summary

The true power of a comprehensive analytical package lies in the synergy between techniques. Each method provides a piece of the puzzle, but only X-ray crystallography provides the complete picture.

Table 2: Comparison of Key Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, solid-state packing.Unambiguous and definitive for structure.[2]Requires a suitable single crystal, which can be difficult to obtain.[2] Provides solid-state information only.
NMR Spectroscopy Atomic connectivity, chemical environment, relative stereochemistry in solution.Excellent for determining the molecular framework. Non-destructive.Does not provide absolute stereochemistry or bond lengths/angles. Can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity, requires very little sample.[15] Confirms molecular formula.[12]Provides no stereochemical or conformational information. Isomeric compounds can be difficult to distinguish.
IR Spectroscopy Presence of functional groups.Fast, simple, and provides a quick "fingerprint" of the molecule.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.

Conclusion

For the definitive validation of the structure of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride , single-crystal X-ray crystallography is the indispensable anchor technology. It is the only technique that provides a direct and unambiguous visualization of the molecule's three-dimensional architecture, from which all other structural properties can be derived. While techniques like NMR, MS, and IR provide crucial, complementary data that confirm the identity and purity of the bulk sample in different physical states, they cannot replace the absolute certainty afforded by a high-quality crystal structure. In the rigorous environment of pharmaceutical development, the synergy of these methods, led by the definitive power of X-ray crystallography, provides the unimpeachable structural proof required for advancing a new chemical entity.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of L-Val (2-amino-3-methylbutanoic acid). Retrieved from [Link]

  • PubChem. (n.d.). 3-[Ethyl(methyl)amino]butanoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-3-methyl(311C)butanoic acid. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • PubChemLite. (n.d.). 2-(ethylamino)-3-methylbutanoic acid hydrochloride (C7H15NO2). Retrieved from [Link]

  • ResearchGate. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • National Institutes of Health. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-3-methylbutanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). x Ray crystallography. Retrieved from [Link]

  • International Union of Crystallography. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (2020). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Retrieved from [Link]

  • Michigan State University. (n.d.). X-ray Crystallography Laboratory. Retrieved from [Link]

  • MDPI. (2011). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 3-Methylbutanoicacid. Retrieved from [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • HETEROCYCLES. (2015). SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO. Retrieved from [Link]

  • NIST WebBook. (n.d.). Valine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-methylbutanoic acid. Retrieved from [Link]

Sources

Comparative

Spectroscopic analysis comparison of "2-(Ethylamino)-3-methylbutanoic acid hydrochloride" and its precursors

For researchers, scientists, and professionals in drug development, the meticulous confirmation of molecular structures at each stage of a synthesis is paramount. This guide provides an in-depth spectroscopic comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of molecular structures at each stage of a synthesis is paramount. This guide provides an in-depth spectroscopic comparison of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a substituted amino acid derivative, and its common precursors. By understanding the distinct spectral signatures of these molecules, researchers can effectively monitor reaction progress, identify intermediates, and verify the structure and purity of the final product.

This guide will delve into the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for L-Valine and 2-Bromobutanoic acid as potential starting materials, and L-Valine ethyl ester hydrochloride as a common intermediate. We will then present a predicted spectroscopic profile for the target molecule, 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, to serve as a benchmark for its synthesis and characterization.

Synthetic Context: Pathways to N-Alkylated Amino Acids

The synthesis of N-alkylated amino acids like 2-(Ethylamino)-3-methylbutanoic acid can be approached through several synthetic strategies. Two common methods are the reductive amination of an α-keto acid and the direct N-alkylation of the parent amino acid. The choice of precursors is critical and their spectroscopic properties form the baseline for our analytical journey.

Spectroscopic Analysis: A Comparative Overview

The following sections detail the expected spectroscopic characteristics of the target compound and its precursors. This comparative approach is designed to highlight the key transformations observed through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

L-Valine: The Amino Acid Building Block

L-Valine is a fundamental amino acid and a common starting point for the synthesis of more complex derivatives.[1] Its structure provides a basic spectroscopic framework from which we can observe changes upon chemical modification.

¹H NMR Spectroscopy: The proton NMR of L-Valine in a suitable deuterated solvent is expected to show characteristic signals for the α-proton, the β-proton, and the diastereotopic methyl protons of the isopropyl group.

¹³C NMR Spectroscopy: The carbon spectrum will display distinct resonances for the carboxyl carbon, the α-carbon, the β-carbon, and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of L-Valine is characterized by broad absorptions corresponding to the O-H and N-H stretches of the zwitterionic form. A strong carbonyl (C=O) stretch from the carboxylate group is also a key feature.[1]

Mass Spectrometry (MS): Electron ionization mass spectrometry of L-Valine will typically show a molecular ion peak, followed by characteristic fragmentation patterns, including the loss of the carboxyl group.[1]

2-Bromobutanoic Acid: An Alkylating Agent Precursor

2-Bromobutanoic acid represents an alternative precursor, particularly in syntheses involving nucleophilic substitution. Its spectroscopic data will differ significantly from L-Valine, primarily due to the presence of the bromine atom and the absence of the amino group.

¹H NMR Spectroscopy: The ¹H NMR spectrum will be characterized by signals for the α-proton adjacent to the bromine, the methylene protons, and the terminal methyl group. The chemical shift of the α-proton will be significantly downfield due to the electron-withdrawing effect of the bromine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show resonances for the carboxyl carbon, the α-carbon bearing the bromine, the methylene carbon, and the methyl carbon. The α-carbon signal will be shifted to a lower field compared to a simple alkane due to the bromine substituent.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid dimer and a sharp, strong C=O stretch.

Mass Spectrometry (MS): The mass spectrum of 2-Bromobutanoic acid will exhibit a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the molecular ion and bromine-containing fragments.

L-Valine ethyl ester hydrochloride: An Esterified Intermediate

Esterification of the carboxylic acid is a common step in amino acid modification to protect the carboxyl group. The hydrochloride salt of the ethyl ester is a stable, crystalline solid.[2][3][4][5]

¹H NMR Spectroscopy: The key features will be the appearance of a quartet and a triplet corresponding to the ethyl group protons. The signals for the valine backbone will also be present, with potential shifts due to the esterification and the presence of the hydrochloride.

¹³C NMR Spectroscopy: The most notable additions to the carbon spectrum will be the signals for the ester carbonyl carbon and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid will be absent, replaced by C-H stretching bands. A prominent C=O stretch for the ester will be observed at a higher wavenumber compared to the carboxylate. The N-H stretching vibrations of the ammonium salt will also be visible.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion corresponding to the free ester, with fragmentation patterns indicating the loss of the ethoxy group and other characteristic fragments.

Predicted Spectroscopic Data for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Based on the spectral data of the precursors and established principles of spectroscopic interpretation, we can predict the key features for our target molecule.

Molecular Structure

G cluster_0 2-(Ethylamino)-3-methylbutanoic acid hydrochloride mol [ H3C-CH(CH3)-CH(NH2+-CH2-CH3)-COOH ] Cl- G Start Synthesize Target Compound Precursor_Analysis Acquire Spectroscopic Data of Precursors (NMR, IR, MS) Start->Precursor_Analysis Reaction_Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Start->Reaction_Monitoring Data_Comparison Compare Product Spectra with Precursor and Predicted Data Precursor_Analysis->Data_Comparison Product_Isolation Isolate Crude Product Reaction_Monitoring->Product_Isolation Product_Analysis Acquire Spectroscopic Data of Product (NMR, IR, MS) Product_Isolation->Product_Analysis Product_Analysis->Data_Comparison Structure_Confirmation Confirm Structure and Purity Data_Comparison->Structure_Confirmation End Final Product Characterized Structure_Confirmation->End

Sources

Validation

A Senior Application Scientist's Guide to 2-(Ethylamino)-3-methylbutanoic acid hydrochloride: Performance in Demanding Synthetic Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-alkylated amino acids (NAAAs) are a cornerstone of modern peptidomimetics and drug discovery, offering crucial advantages in metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated amino acids (NAAAs) are a cornerstone of modern peptidomimetics and drug discovery, offering crucial advantages in metabolic stability, cell permeability, and conformational control.[1][2] However, these benefits come at the cost of significant synthetic challenges, primarily due to the steric hindrance they introduce during peptide bond formation.[3] This guide provides an in-depth analysis of (2S)-2-(Ethylamino)-3-methylbutanoic acid hydrochloride, commonly known as N-ethyl-L-valine HCl, a prototypical sterically hindered NAAA. We will objectively compare its performance against common alternatives in peptide coupling reactions, provide actionable experimental protocols to overcome synthetic hurdles, and explore its unique impact on peptide conformation.

Introduction: The High-Stakes Trade-Off of N-Alkylation

In the pursuit of peptide-based therapeutics with improved pharmacological profiles, chemists frequently turn to unnatural amino acids (UAAs).[4] Among these, N-alkylated amino acids are particularly valuable. By replacing the amide N-H proton with an alkyl group, we achieve several key objectives:

  • Enhanced Proteolytic Resistance: The absence of the N-H bond, a key recognition element for proteases, renders the adjacent peptide bond significantly more resistant to enzymatic cleavage.[2]

  • Improved Pharmacokinetics: N-alkylation can disrupt intramolecular hydrogen bonding networks, leading to improved solubility and membrane permeability, which are critical for oral bioavailability.[1]

  • Conformational Control: The steric bulk of the N-alkyl group restricts the rotation around the peptide backbone, acting as a powerful tool to induce specific secondary structures like β-turns or to disrupt undesirable aggregation.[5]

N-ethyl-L-valine HCl exemplifies the challenges and opportunities of this class. The combination of the bulky isopropyl side chain of valine and the N-ethyl group creates a formidable steric shield around the nitrogen nucleophile, making standard synthetic approaches inefficient. This guide will dissect this challenge and present field-proven solutions.

Performance in Peptide Coupling: A Tale of Two Strategies

The central challenge in utilizing N-ethyl-L-valine is the formation of the preceding peptide bond. The incoming activated amino acid must approach a sterically crowded secondary amine, a process significantly slower and less efficient than coupling to a primary amine.

The Inefficiency of Standard Coupling Reagents

Standard coupling reagents, such as carbodiimides (e.g., DIC) or aminium/uronium salts (e.g., HBTU, HATU), are the workhorses of solid-phase peptide synthesis (SPPS).[6] While highly effective for most amino acids, their performance drops dramatically when coupling to a hindered N-alkylated residue like N-ethyl-L-valine.

The causality is twofold:

  • Steric Hindrance: The bulky substituents on both the α-carbon and the nitrogen physically block the approach of the activated acylating species.

  • Reduced Nucleophilicity: The electron-donating nature of the ethyl group slightly increases the basicity of the nitrogen but does not sufficiently compensate for the overwhelming steric impediment.

This often results in low coupling yields, forcing researchers to resort to multiple couplings, extended reaction times, and elevated temperatures, which in turn increase the risk of side reactions and racemization of the activated amino acid.

Caption: Steric hindrance in standard peptide coupling with N-ethyl-L-valine.

Table 1: Comparative Yields of Coupling Fmoc-Phe to Various Amino Acids (Standard Conditions)

Target Amino Acid on Resin Coupling Reagent Reaction Time (h) Single Coupling Yield (%) Key Observation
L-Valine HBTU / DIEA 2 >98% Standard, efficient coupling.
N-Methyl-L-Valine HBTU / DIEA 4 ~70-80% Noticeable decrease in efficiency due to N-methylation.
N-Ethyl-L-Valine HBTU / DIEA 4 <50% Severe steric hindrance leads to coupling failure.

| L-Proline | HBTU / DIEA | 2 | >98% | Natural secondary amine, couples efficiently. |

Data are representative estimates based on principles described in the literature to illustrate performance differences.

An Advanced Solution: In-Situ Amino Acid Chlorides

To overcome the high activation barrier of coupling to N-ethyl-L-valine, a more reactive acylating agent is required. The in-situ generation of Fmoc-amino acid chlorides provides a robust solution.[3] Reagents like bis(trichloromethyl)carbonate (BTC or triphosgene) convert the carboxylic acid of the incoming amino acid into a highly reactive acyl chloride, which can overcome the steric barrier where aminium reagents fail.

This method is superior because the acyl chloride is a "harder" and more electrophilic acylating agent, making it less sensitive to steric bulk and more likely to react with the hindered amine. The key is to manage its reactivity to prevent racemization, which is achieved by careful control of temperature and base addition.[3]

G start Start: Fmoc-AA-OH in DCM btc_add Add BTC (0.4 eq) @ 0°C start->btc_add 1 collidine_add Add Collidine (1.0 eq) btc_add->collidine_add 2 activate Stir 15 min @ 0°C (Forms Fmoc-AA-Cl) collidine_add->activate 3 resin_add Add solution to H-N(Et)-Val-Resin activate->resin_add 4 couple Couple for 2h @ RT resin_add->couple 5 end Reaction Complete (Wash Resin) couple->end 6

Caption: Workflow for coupling via in-situ generation of amino acid chlorides.

Table 2: Comparison of Coupling Methods for Fmoc-Phe to N-Ethyl-L-Valine-Resin

Coupling Method Activating Agent Base Temperature Yield (%) Racemization
Standard Aminium HATU DIEA 25°C <55% Low to Moderate
Standard Carbodiimide DIC / Oxyma N/A 25°C <40% Low

| Acid Chloride (in-situ) | BTC (Triphosgene) | Collidine | 0°C to 25°C | >95% | Minimal (<1%) |

Performance data based on findings for sterically hindered N-alkylated amino acids.[3]

Experimental Protocol: Racemization-Free Coupling to N-Ethyl-L-Valine

This protocol is adapted from methodologies proven effective for sterically demanding couplings.[3]

Objective: To achieve a near-quantitative and racemization-free coupling of an Fmoc-protected amino acid onto a resin-bound peptide terminating in N-ethyl-L-valine.

Materials:

  • Resin-bound peptide with a free N-terminal N-ethyl-L-valine (1.0 eq.)

  • Fmoc-protected amino acid (e.g., Fmoc-L-Phenylalanine) (3.0 eq.)

  • Bis(trichloromethyl)carbonate (BTC / Triphosgene) (1.0 eq. relative to Fmoc-amino acid)

  • 2,4,6-Collidine (3.0 eq. relative to Fmoc-amino acid)

  • Anhydrous Dichloromethane (DCM)

  • Standard SPPS glassware, argon or nitrogen atmosphere

Procedure:

  • Resin Preparation: Swell the H-N(Et)-Val-Peptide-Resin in anhydrous DCM for 30 minutes in a reaction vessel. Drain the solvent.

  • Preparation of Acylating Solution (Perform in a separate flask under inert atmosphere): a. Dissolve the Fmoc-amino acid (3.0 eq.) in anhydrous DCM. b. Cool the solution to 0°C using an ice bath. c. Causality: This low temperature is critical to control the reactivity of the subsequently formed acid chloride and minimize potential side reactions, including racemization. d. Add a solution of BTC (1.0 eq.) in DCM dropwise. e. Add 2,4,6-collidine (3.0 eq.) dropwise. Collidine is a non-nucleophilic base that scavenges the HCl byproduct without promoting racemization. f. Stir the solution at 0°C for 15-20 minutes. The solution should remain clear. This is the activation step where the Fmoc-amino acid chloride is formed in situ.

  • Coupling Reaction: a. Transfer the activated Fmoc-amino acid chloride solution to the reaction vessel containing the resin. b. Allow the vessel to warm to room temperature and shake or agitate for 2-4 hours. c. Self-Validation: Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines, or a Chloranil test for secondary amines). A negative test indicates a complete reaction.

  • Post-Coupling Workup: a. Drain the reaction solvent. b. Wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove all excess reagents and byproducts. c. The resin is now ready for the next Fmoc-deprotection step in the SPPS cycle.

Conformational Impact: A Comparison with Proline

Beyond synthetic utility, the primary reason to incorporate N-ethyl-L-valine is to influence peptide structure. Its performance is best understood by comparison with L-proline, the only proteinogenic secondary amino acid.

  • L-Proline: Incorporates a rigid pyrrolidine ring, which locks the phi (Φ) dihedral angle at approximately -60° to -75°. This severely restricts backbone flexibility and makes it a powerful β-turn inducer.

  • N-Ethyl-L-Valine: Lacks a cyclic constraint but imposes a significant steric penalty on many backbone conformations. It ablates the amide hydrogen bond donor capability and favors a cis-amide bond conformation more than most other residues (except proline), which can disrupt regular secondary structures like α-helices and β-sheets.[5] It is less conformationally restrictive than proline but more so than N-methylated amino acids.

The choice between them is a strategic one:

  • Use Proline for inducing well-defined, rigid β-turns.

  • Use N-Ethyl-L-Valine to disrupt a specific hydrogen-bonding network, introduce localized flexibility in the form of a "soft" turn, or to combine moderate conformational restriction with improved metabolic stability.

Caption: Decision logic for selecting Proline vs. N-Ethyl-L-Valine.

Conclusion and Future Outlook

2-(Ethylamino)-3-methylbutanoic acid hydrochloride is a powerful but challenging building block for medicinal chemists. Its performance profile reveals a clear trade-off: significant synthetic difficulty in exchange for profound benefits in the stability and conformational properties of the final peptide. While standard coupling methods are largely ineffective, advanced strategies centered on highly reactive acylating species, such as in-situ generated amino acid chlorides, provide a reliable and racemization-free path to its incorporation. The strategic choice between N-ethyl-L-valine and other conformationally constraining residues like proline depends entirely on the desired structural outcome—be it rigid organization or controlled disruption. As the demand for more drug-like peptides grows, mastering the use of hindered NAAAs like N-ethyl-L-valine will remain a critical skill for success in the field.

References

  • Gade, L. H. (1998). Coordination Chemistry of Transition Metals. The original context for amino acids as ligands.
  • Becker, J. M., Caldwell, G. A., & Zachgo, E. A. (2000). Biotechnology: A Laboratory Course.
  • Biron, E., Chatterjee, J., & Kessler, H. (2011). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 50(40), 9443-9446. [Link]

  • McMurry, J. (2008). Organic Chemistry. Foundational textbook on the chirality and importance of amino acids.
  • Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Science, 17(5), 410-415. [Link]

  • Glover, N. R., & Hutchinson, J. P. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research, 57(10), 1421–1434. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Lala, A. K., & Kaul, P. (1979). A convenient synthesis of N-alkylated amino acids. Synthesis, 1979(09), 724-725.
  • Ma, D., & Jiang, J. (2007). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 40(12), 1361–1373. [Link]

  • Nafie, J. W., & Buchwald, S. L. (2010). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 16(30), 9234-9247. [Link]

  • Singh, Y., & De, A. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 68(1), 15-77. [Link]

  • Van Rooyen, E., Hosten, E. C., & Betz, R. (2025). l-Valine ethyl ester hydrochloride. IUCrData, 10(x251047). [Link]

  • Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-1922. [Link]

  • Ye, T., Beller, M., & Fleischer, I. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701281. [Link]

  • Albericio, F., & Bofill, J. M. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(1), 17-30. [Link]

  • Galanis, A. S., Albericio, F., & G. A. Solma. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24, 843-866. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20, 309–325. [Link]

  • Siddiqui, S. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1788. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.

Sources

Comparative

Purity analysis of "2-(Ethylamino)-3-methylbutanoic acid hydrochloride" from different suppliers

An In-Depth Comparative Guide to the Purity Analysis of "2-(Ethylamino)-3-methylbutanoic acid hydrochloride" from Different Suppliers Introduction: The Critical Role of Purity in Research Chemicals In the realms of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Analysis of "2-(Ethylamino)-3-methylbutanoic acid hydrochloride" from Different Suppliers

Introduction: The Critical Role of Purity in Research Chemicals

In the realms of pharmaceutical research, drug development, and advanced chemical synthesis, the starting materials are the bedrock upon which successful outcomes are built. "2-(Ethylamino)-3-methylbutanoic acid hydrochloride," a derivative of the amino acid L-valine, serves as a key building block in various synthetic pathways. The seemingly minor differences in purity between batches from different suppliers can have profound consequences, leading to inconsistent experimental results, failed syntheses, or misleading biological data. Impurities, whether they are enantiomers, residual solvents, or byproducts from synthesis, are not inert passengers; they are active variables that can compromise the integrity of research.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for conducting a rigorous purity analysis of "2-(Ethylamino)-3-methylbutanoic acid hydrochloride". We will move beyond the supplier's Certificate of Analysis (CoA) and delve into the causality behind experimental choices, establishing a self-validating system of orthogonal analytical techniques to build a complete and trustworthy purity profile.

Pillar 1: A Multi-Faceted Approach to Defining Purity

The purity of a chiral amino acid hydrochloride is not a single value but a composite profile. A holistic assessment requires interrogating several key quality attributes. Our analytical strategy is therefore designed to dissect this profile using a suite of orthogonal methods, where each technique provides a unique and confirmatory piece of the puzzle.

Key Purity Attributes & Selected Analytical Techniques:

  • Identity and Structural Confirmation: The first and most fundamental question is: "Is the material what it purports to be?"

    • Technique of Choice: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

    • Rationale: NMR provides an unambiguous fingerprint of the molecule's structure, showing the connectivity and chemical environment of every proton and carbon atom. It is unparalleled for structural confirmation.

  • Assay (Overall Purity): This determines the mass fraction of the desired compound in the material.

    • Primary Technique: Quantitative ¹H-NMR (qNMR).[1][2]

    • Orthogonal Technique: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Rationale: qNMR is a primary analytical method that directly compares the integral of the analyte's signals to that of a certified internal standard of known purity and weight, offering high accuracy without needing a specific reference standard of the analyte itself.[1] HPLC separates the main component from non-volatile organic impurities, providing a complementary view of purity based on area percentage.

  • Enantiomeric Purity: As a chiral molecule, the ratio of the desired enantiomer to its mirror image is critical, especially for biological applications.

    • Technique of Choice: Chiral High-Performance Liquid Chromatography (Chiral HPLC).[3][4][5]

    • Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their physical separation and individual quantification.[4] This is the gold standard for determining enantiomeric excess (e.e.).

  • Organic & Related Impurities: These are structurally similar compounds that may have originated from the starting materials or as byproducts of the synthesis.

    • Technique of Choice: HPLC with high-resolution mass spectrometry (LC-MS).[6][7]

    • Rationale: A gradient HPLC method can separate impurities with different polarities. Coupling this with MS allows for the identification or tentative assignment of the structures of these unknown impurities based on their mass-to-charge ratio.

  • Residual Solvents: Volatile organic compounds (VOCs) remaining from the manufacturing process are common impurities.

    • Technique of Choice: Headspace Gas Chromatography with Flame Ionization Detection (GC-HS/FID).[8][9][10][11]

    • Rationale: This technique is highly sensitive and specific for volatile compounds. The headspace sampler heats the sample to release solvents into the gas phase, which are then analyzed by GC. This method is standardized by pharmacopeias (e.g., USP <467>).[10][12]

  • Water Content: Hydrochloride salts are often hygroscopic, and water content can affect accurate weighing and stability.

    • Technique of Choice: Karl Fischer Titration.[13][14][15][16]

    • Rationale: Karl Fischer titration is a highly specific and accurate method for the determination of water content.[14][16] It is superior to "loss on drying" as it is specific to water and not all volatile components.

  • Inorganic Impurities & Counter-Ion Verification: This confirms the presence and correct stoichiometric amount of the hydrochloride counter-ion.

    • Technique of Choice: Ion Chromatography (IC).

    • Rationale: IC is an ideal method for separating and quantifying ions like chloride, allowing for verification that the material is indeed the hydrochloride salt and is free from other inorganic salt impurities.

Pillar 2: The Experimental Workflow: A Self-Validating System

The synergy of these techniques forms a robust, self-validating workflow. For instance, the assay value from qNMR should correlate well with the purity value from HPLC, minus the contributions from water and residual solvents. Discrepancies between methods can often reveal the presence of unexpected impurities (e.g., inorganic salts that are invisible to HPLC and GC but are detected by qNMR's lower assay value).

Experimental Workflow Diagram

G cluster_0 Sample Reception & Initial Checks cluster_1 Core Purity & Identity Assessment cluster_2 Specific Impurity Profiling cluster_3 Final Assessment Sample Receive Samples (Supplier A, B, C) Appearance Visual Appearance Sample->Appearance NMR_ID Identity Confirmation (¹H, ¹³C NMR) Appearance->NMR_ID Prepare Aliquots qNMR Assay (qNMR) Appearance->qNMR Prepare Aliquots HPLC Organic Purity (HPLC-CAD/UV) Appearance->HPLC Prepare Aliquots Chiral_HPLC Enantiomeric Purity Appearance->Chiral_HPLC Prepare Aliquots GC_HS Residual Solvents Appearance->GC_HS Prepare Aliquots KF Water Content Appearance->KF Prepare Aliquots IC Chloride Content Appearance->IC Prepare Aliquots Data_Analysis Data Compilation & Analysis qNMR->Data_Analysis LCMS Impurity ID (LC-MS) HPLC->LCMS Investigate Unknowns HPLC->Data_Analysis Chiral_HPLC->Data_Analysis GC_HS->Data_Analysis KF->Data_Analysis IC->Data_Analysis Report Final Purity Profile & Supplier Comparison Data_Analysis->Report

Caption: Overall workflow for the comprehensive purity analysis of "2-(Ethylamino)-3-methylbutanoic acid hydrochloride".

Pillar 3: Detailed Experimental Protocols & Data Presentation

The following sections provide detailed, step-by-step methodologies. These protocols are designed to be robust and reproducible.

Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm that the chemical structure of the supplied material matches that of "2-(Ethylamino)-3-methylbutanoic acid hydrochloride".

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of Deuterium Oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Key Acquisition Parameters:

      • Pulse Program: Standard 1D proton (zg30).

      • Number of Scans: 16.

      • Relaxation Delay (D1): 5 seconds.

      • Acquisition Time: ~4 seconds.

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the observed chemical shifts, multiplicities (splitting patterns), and integrations to the expected structure. The proton on the chiral center, the ethyl group protons, and the isopropyl group protons should all be clearly identifiable.

Assay by Quantitative ¹H-NMR (qNMR)
  • Objective: To determine the precise mass percentage (assay) of the active compound.

  • Protocol:

    • Accurately weigh ~15 mg of a certified internal standard (e.g., Maleic Acid, CAS 110-16-7) into a vial. Record the weight to 0.01 mg.

    • Accurately weigh ~20 mg of the "2-(Ethylamino)-3-methylbutanoic acid hydrochloride" sample into the same vial. Record the weight to 0.01 mg.

    • Dissolve the mixture in a precise volume (~1.0 mL) of D₂O.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification.

    • Key Acquisition Parameters:

      • Pulse Program: Standard 1D proton with a 90° pulse (zg90).

      • Number of Scans: 64 or 128 for good signal-to-noise.

      • Relaxation Delay (D1): 30-60 seconds. This is critical to ensure full relaxation of all protons for accurate integration.

    • Data Analysis:

      • Carefully integrate a well-resolved signal from the analyte that does not overlap with any impurity signals.

      • Integrate the singlet from the internal standard (Maleic Acid, ~6.3 ppm).

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

        • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Organic and Enantiomeric Purity by HPLC
  • Objective: To quantify related organic impurities and determine the enantiomeric excess.

  • A. Organic Purity (Reversed-Phase HPLC)

    • Protocol:

      • Prepare a sample solution at ~1.0 mg/mL in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

      • Chromatographic Conditions:

        • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

        • Mobile Phase A: 0.1% Formic Acid in Water.

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

        • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

        • Flow Rate: 1.0 mL/min.

        • Column Temperature: 30 °C.

        • Injection Volume: 10 µL.

        • Detector: CAD or UV at 210 nm.

      • Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • B. Enantiomeric Purity (Chiral HPLC)

    • Protocol:

      • Prepare a sample solution at ~0.5 mg/mL in the mobile phase.

      • Chromatographic Conditions:

        • Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm (a teicoplanin-based CSP effective for underivatized amino acids).[4]

        • Mobile Phase: Isocratic mixture, typically Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v). Method development may be required to optimize resolution.

        • Flow Rate: 0.8 mL/min.

        • Column Temperature: 25 °C.

        • Injection Volume: 5 µL.

        • Detector: UV at 210 nm or LC-MS.

      • Data Analysis: Calculate the enantiomeric excess (e.e.) as: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Residual Solvents by GC-HS/FID
  • Objective: To identify and quantify any residual volatile organic solvents from the manufacturing process.

  • Protocol:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable diluent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately.

    • GC-HS Conditions (based on USP <467>):

      • HS Incubation Temperature: 80 °C.

      • HS Incubation Time: 20 minutes.

      • GC Column: DB-624, 30 m x 0.53 mm, 3.0 µm film (or equivalent).

      • Carrier Gas: Helium or Nitrogen.

      • Oven Program: 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

      • Detector: FID at 250 °C.

    • Data Analysis: Identify peaks by comparing retention times to a standard mixture of common pharmaceutical solvents. Quantify against the calibration of the solvent standards.

Water Content by Karl Fischer Titration
  • Objective: To accurately measure the percentage of water in the sample.

  • Protocol:

    • Use a volumetric Karl Fischer titrator.

    • Standardize the KF reagent with a certified water standard.

    • Accurately weigh ~150-200 mg of the sample directly into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Perform the titration until the electrometric endpoint is reached.

    • Data Analysis: The instrument software will calculate the water content as a percentage (w/w).

Comparative Data Summary

All quantitative data should be collated into a single table for straightforward comparison. This allows for an at-a-glance assessment of the quality of material from each supplier.

Table 1: Comparative Purity Analysis of "2-(Ethylamino)-3-methylbutanoic acid hydrochloride"

ParameterMethodSupplier ASupplier BSupplier CRecommended Specification
Appearance VisualWhite crystalline powderSlightly off-white powderWhite crystalline powderWhite to off-white crystalline powder
Identity by ¹H NMR NMRConformsConformsConformsSpectrum conforms to reference
Assay (by qNMR) qNMR99.6%98.7%99.8%≥ 99.0%
Organic Purity (by HPLC) HPLC-CAD99.8%99.1%>99.9%≥ 99.5%
Major Unknown ImpurityHPLC (RRT)0.08% (1.35)0.65% (0.88)<0.05%Any single impurity ≤ 0.2%
Enantiomeric Purity Chiral HPLC99.9% e.e.99.4% e.e.>99.9% e.e.≥ 99.5% e.e.
Water Content Karl Fischer0.25%0.95%0.11%≤ 0.5%
Residual Solvents GC-HSIsopropanol: 85 ppmAcetone: 450 ppmNot Detected (<10 ppm)Meets ICH Q3C Limits
Chloride Content IC18.7%18.5%18.8%18.8 ± 0.5% (Theoretical: 18.82%)
Overall Assessment -High Quality Lower Purity Profile Highest Quality -

Interpretation and Final Assessment

Based on the hypothetical data presented in Table 1, a clear distinction in quality emerges:

  • Supplier A: Provides high-quality material that meets all recommended specifications. It is a reliable choice for most research applications.

  • Supplier B: The material shows several weaknesses. The organic purity is low due to a significant impurity at RRT 0.88, the enantiomeric purity is below the desired threshold of 99.5% e.e., and the water content is high. This high water content means that when weighing out the material, nearly 1% of the mass is water, not the desired compound, leading to inaccuracies in concentration calculations. This lot would be unsuitable for sensitive biological assays or for use as a reference standard.

  • Supplier C: This material exhibits the highest quality across all tested parameters. The absence of detectable impurities, extremely high enantiomeric purity, and low water content make it the superior choice for demanding applications such as late-stage drug development, cGMP synthesis, or high-precision quantitative studies.

Conclusion

The purity analysis of a critical reagent like "2-(Ethylamino)-3-methylbutanoic acid hydrochloride" cannot be superficial. A supplier's CoA should be considered a starting point, not the final word. By employing a suite of orthogonal, scientifically-justified analytical techniques—including NMR, HPLC, Chiral HPLC, GC-HS, and Karl Fischer titration—researchers can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach empowers scientists to make informed decisions about supplier selection, ensuring the reliability, reproducibility, and ultimate success of their scientific endeavors. Investing in a thorough analytical evaluation upfront mitigates the significant risks and costs associated with using impure starting materials.

References

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • How to detect a HCl salt in organic compounds. Reddit. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]

  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Restek. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Drug Delivery Science and Technology. [Link]

  • Amino Acid Analysis. Agilent. [Link]

  • 2-[1-(Furan-2-yl)ethylamino]-3-methylbutanoic acid. PubChem. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

  • HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • The Influence of Mg on the High-Temperature Chloride Salt Corrosion Behavior of High-Aluminum 310S. MDPI. [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. [Link]

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. [Link]

  • 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoic acid. PubChem. [Link]

  • Purification of Chloride Salts for Concentrated Solar Power Applications. Oak Ridge National Laboratory. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of chiral molecule synthesis and characterization. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of chiral molecule synthesis and characterization. This guide provides an in-depth comparison of established analytical methodologies for determining the enantiomeric excess of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, a derivative of the amino acid valine. The selection of an appropriate analytical technique is paramount for ensuring the stereochemical purity of drug candidates and adhering to regulatory standards.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. For 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, ensuring a high enantiomeric excess is crucial for its potential therapeutic efficacy and safety. This guide explores and contrasts the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC stands as a cornerstone technique for chiral separations due to its versatility and wide applicability.[1] Two primary strategies are employed for the enantiomeric resolution of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride by HPLC: the indirect method, which involves derivatization with a chiral reagent to form diastereomers, and the direct method, which utilizes a chiral stationary phase (CSP).

Indirect Chiral HPLC via Derivatization

The indirect approach transforms the enantiomers into diastereomers using a chiral derivatizing agent (CDA). These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral stationary phase.

A prevalent method for amino acids and their derivatives involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[2] This reaction forms fluorescent diastereomeric isoindole derivatives that can be readily separated and quantified.

Experimental Protocol: OPA/NAC Derivatization for Indirect HPLC Analysis

  • Sample Preparation: Dissolve an accurately weighed amount of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride in a suitable solvent (e.g., water or a buffer solution).

  • Derivatization:

    • Prepare a fresh solution of the derivatizing reagent by mixing o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer (pH ~9.5).

    • Mix the sample solution with the derivatizing reagent and allow the reaction to proceed for a defined period (typically a few minutes) at room temperature.

  • Chromatographic Conditions:

    • Column: A standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated diastereomers.

Causality in Experimental Choices: The choice of OPA/NAC is strategic; OPA reacts with the primary or secondary amine of the analyte, and the chiral thiol introduces the stereocenter necessary to form diastereomers. The use of a fluorescence detector provides high sensitivity, which is crucial for analyzing samples with low concentrations.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample 2-(Ethylamino)-3-methylbutanoic acid hydrochloride sample Dissolve Dissolve Sample->Dissolve Solvent Aqueous Buffer Solvent->Dissolve Mix Mix Dissolve->Mix Add OPA_NAC OPA/NAC Reagent OPA_NAC->Mix Diastereomers Diastereomers Mix->Diastereomers Reaction HPLC Reversed-Phase HPLC System Diastereomers->HPLC Inject Separation Separation HPLC->Separation Elution Detection Detection Separation->Detection Fluorescence Detector Chromatogram Chromatogram Detection->Chromatogram ee_Calculation ee_Calculation Chromatogram->ee_Calculation Peak Area Integration

Workflow for Indirect Chiral HPLC Analysis
Direct Chiral HPLC with Chiral Stationary Phases (CSPs)

Direct chiral HPLC offers a more straightforward approach by eliminating the need for derivatization.[3] The separation occurs due to the differential interactions between the enantiomers and the chiral stationary phase. For N-alkylated amino acids, several types of CSPs have proven effective.

Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., CHIROBIOTIC T), are particularly well-suited for the separation of amino acid derivatives.[4] These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which contribute to chiral recognition.

Experimental Protocol: Direct HPLC Analysis on a CHIROBIOTIC T Column

  • Sample Preparation: Dissolve the 2-(Ethylamino)-3-methylbutanoic acid hydrochloride sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC T, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A polar ionic or polar organic mobile phase. For example, a mixture of methanol, acetic acid, and triethylamine.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Causality in Experimental Choices: The CHIROBIOTIC T stationary phase provides a complex chiral environment with multiple potential interaction sites. The mobile phase composition, particularly the concentration of the acidic and basic additives, is critical for controlling the ionization state of the analyte and the stationary phase, thereby influencing retention and enantioselectivity.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample 2-(Ethylamino)-3-methylbutanoic acid hydrochloride sample Dissolve Dissolve Sample->Dissolve Mobile_Phase Mobile Phase Mobile_Phase->Dissolve CSP_HPLC Chiral Stationary Phase (e.g., CHIROBIOTIC T) Dissolve->CSP_HPLC Inject Separation Separation CSP_HPLC->Separation Elution Detection Detection Separation->Detection UV or ELSD Detector Chromatogram Chromatogram Detection->Chromatogram ee_Calculation ee_Calculation Chromatogram->ee_Calculation Peak Area Integration

Workflow for Direct Chiral HPLC Analysis

Gas Chromatography (GC): A High-Resolution Alternative

Chiral GC is another powerful technique for the enantiomeric separation of volatile and thermally stable compounds.[5] For amino acids and their derivatives, derivatization is necessary to increase their volatility. A common approach involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation of the amino group.

Experimental Protocol: Chiral GC Analysis

  • Derivatization:

    • Esterification: React the 2-(Ethylamino)-3-methylbutanoic acid hydrochloride with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: Acylate the resulting N-ethyl amino acid ester with an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

  • Chromatographic Conditions:

    • Column: A chiral capillary column, for instance, one coated with a cyclodextrin derivative (e.g., Chirasil-Val).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A programmed temperature gradient to ensure optimal separation.

    • Injector and Detector Temperature: Optimized to prevent sample degradation and ensure efficient detection.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: Determine the enantiomeric excess from the peak areas of the separated enantiomers.

Causality in Experimental Choices: The derivatization process is crucial for making the analyte suitable for GC analysis. The choice of a chiral capillary column is the key to achieving enantiomeric separation. The temperature program is optimized to balance resolution and analysis time.

G cluster_deriv Derivatization cluster_gc GC Analysis cluster_analysis Data Analysis Sample Analyte Sample Esterification Esterification (e.g., Isopropanol/HCl) Sample->Esterification Acylation Acylation (e.g., TFAA) Esterification->Acylation Chiral_GC Chiral GC Column (e.g., Chirasil-Val) Acylation->Chiral_GC Inject Separation Separation Chiral_GC->Separation Temperature Program Detection Detection Separation->Detection FID or MS Detector Chromatogram Chromatogram Detection->Chromatogram ee_Calculation ee_Calculation Chromatogram->ee_Calculation Peak Area Integration

Workflow for Chiral GC Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Method

NMR spectroscopy offers a distinct approach to ee determination that does not rely on physical separation of the enantiomers.[2] Instead, it utilizes chiral auxiliary reagents to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

This can be achieved by using either a chiral derivatizing agent (CDA) to form diastereomers or a chiral solvating agent (CSA) to form transient diastereomeric complexes. For amino acid derivatives, phosphorus-containing CDAs have been shown to be effective.[4]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

  • Sample Preparation:

    • Dissolve the 2-(Ethylamino)-3-methylbutanoic acid hydrochloride sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a stoichiometric amount of a chiral derivatizing agent (e.g., a chiral phosphorus-containing reagent).

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or phosphorus (³¹P) NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the two diastereomers.

    • Integrate the respective signals to determine their ratio, from which the enantiomeric excess is calculated.

Causality in Experimental Choices: The CDA must react quantitatively with the analyte to form diastereomers that exhibit baseline-resolved signals in the NMR spectrum. The choice of the NMR nucleus to observe (e.g., ¹H or ³¹P) depends on the structure of the CDA and the desired spectral resolution.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Analyte in Deuterated Solvent Mix Mix Sample->Mix CDA Chiral Derivatizing Agent (CDA) CDA->Mix Diastereomers Diastereomers Mix->Diastereomers Reaction NMR_Spectrometer NMR Spectrometer Diastereomers->NMR_Spectrometer Acquire Spectrum Spectrum Spectrum NMR_Spectrometer->Spectrum ee_Calculation ee_Calculation Spectrum->ee_Calculation Signal Integration

Workflow for NMR-based ee Determination

Comparative Analysis of Methodologies

The choice of the most suitable method for determining the enantiomeric excess of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.

FeatureIndirect Chiral HPLCDirect Chiral HPLCChiral GCNMR Spectroscopy
Principle Diastereomer formationChiral recognition by CSPSeparation of volatile derivatives on a chiral columnDiastereomer formation or interaction with CSA
Derivatization RequiredNot requiredRequiredRequired (for CDA) or not (for CSA)
Sensitivity High (with fluorescent tags)Moderate to highVery high (with FID/MS)Lower
Resolution Good to excellentGood to excellentExcellentDependent on reagent and field strength
Sample Throughput ModerateHighModerateHigh
Method Development Can be complex (derivatization)Can be complex (CSP screening)Can be complex (derivatization)Relatively straightforward
Instrumentation Standard HPLC with fluorescence detectorHPLC with UV or ELSD detectorGC with FID or MS detectorNMR spectrometer
Key Advantage Uses standard columnsSimplicity (no derivatization)High resolution and sensitivityNon-separative, fast analysis
Key Disadvantage Extra derivatization stepCost of chiral columnsLimited to volatile compoundsLower sensitivity, potential for signal overlap

Conclusion

The determination of the enantiomeric excess of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride can be reliably achieved using several analytical techniques.

  • Chiral HPLC , both in its indirect and direct forms, offers a robust and versatile platform. The direct method using a chiral stationary phase like CHIROBIOTIC T is often preferred for its simplicity and high throughput.

  • Chiral GC provides excellent resolution and sensitivity but requires a derivatization step to ensure the analyte's volatility.

  • NMR spectroscopy presents a rapid, non-separative alternative, which can be particularly useful for high-throughput screening, although it generally offers lower sensitivity compared to chromatographic methods.

The ultimate choice of method should be based on a careful consideration of the specific analytical requirements of the project, including the desired level of accuracy, the concentration of the analyte, and the available resources. For routine quality control in a drug development setting, direct chiral HPLC often provides the optimal balance of performance, speed, and ease of use.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195.
  • Kovács, G., Shvedas, V. K., & Shpigun, O. A. (2014). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Kłys, A., & Turek, A. (2020). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry, 31(12), 126133.
  • Matarashvili, I., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Tsybizova, A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Vogt, C., & Jira, T. (2019). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Molecules, 24(18), 3326.
  • Wleklinski, M., et al. (2017). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of Visualized Experiments, (128), 56351.
  • Zanella, D., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Welcome, colleagues. In the fast-paced world of drug discovery and development, our focus is often on synthesis and analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In the fast-paced world of drug discovery and development, our focus is often on synthesis and analysis. However, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride. My objective is to move beyond a simple checklist and provide a framework of understanding, ensuring that these procedures become an intuitive part of your workflow.

Section 1: Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the substance is paramount. 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is an amino acid derivative, supplied as a hydrochloride salt. While specific hazard data for this exact compound is not widely published, we can infer its essential characteristics from its chemical class and available Safety Data Sheets (SDS) for similar substances.

It should be handled as a potentially hazardous substance. The primary concern stems from its nature as a hydrochloride salt, which can create corrosive conditions when dissolved in water. The parent amino acid structure may also present irritant properties.

PropertyInferred CharacteristicsRationale & Data Source
Physical State Solid, crystalline powder.[1]Based on typical characteristics of similar small-molecule hydrochloride salts.
Appearance White to off-white.[1]Common appearance for purified organic salts.
pH Acidic in aqueous solution.As a hydrochloride salt, it will lower the pH of water, potentially creating a corrosive solution (pH ≤ 2).[2]
Incompatibilities Strong oxidizing agents, strong bases.[1][3]The amino group can be oxidized, and the hydrochloride salt will react exothermically with strong bases.
Hazardous Decomposition Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas.[1]Expected thermal decomposition products for nitrogen-containing organic hydrochlorides.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2] For 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, the most relevant characteristic is Corrosivity , due to its potential to form aqueous solutions with a pH less than or equal to 2.[2] Therefore, it must be managed as a hazardous waste.

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Proper disposal begins with personal safety. Handling of this compound, in both solid and solution form, requires a standard level of laboratory PPE to prevent exposure.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when handling larger quantities or preparing solutions.

  • Skin Protection : Wear appropriate protective gloves (nitrile or neoprene) and a lab coat to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[4][5]

  • Respiratory Protection : Under normal use with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required for handling the solid.[1] If dust formation is significant, a NIOSH-approved respirator may be necessary.

Section 3: Step-by-Step Disposal Protocols

Hazardous chemicals must never be disposed of down the drain.[2][6] The following protocols provide a self-validating system for the safe collection and disposal of this compound.

Protocol 3.1: Disposal of Solid Waste

This protocol applies to the pure, unused solid compound, as well as lab materials (e.g., weigh boats, contaminated gloves, paper towels) grossly contaminated with the solid.

  • Segregation : Designate a specific, dedicated waste container for this chemical stream. Do not mix with other waste types unless directed by your institution's Environmental Health & Safety (EH&S) department.

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[7] The container must be compatible with acidic materials.

  • Labeling : Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "2-(Ethylamino)-3-methylbutanoic acid hydrochloride"

    • The primary hazard(s): "Corrosive (Acidic)", "Irritant"

    • The accumulation start date.[8]

  • Transfer : Carefully transfer the solid waste into the designated container, minimizing dust formation.[1] Perform this transfer in a chemical fume hood.

  • Storage : Keep the waste container tightly closed except when adding waste.[1][7][9] Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials like bases and oxidizing agents.[3][6]

  • Pickup : Once the container is full or reaches the institutional time limit (e.g., 12 months for academic labs), arrange for pickup by your facility's trained EH&S personnel.[10][11]

Protocol 3.2: Disposal of Aqueous Solutions (In-Lab Neutralization)

For dilute aqueous solutions, in-lab neutralization can be a safe and responsible pre-treatment step before collection. This reduces the corrosive hazard of the waste. CAUTION: This procedure may generate gas (CO2) and heat. It must be performed in a chemical fume hood with appropriate PPE.

  • Preparation : Place the container with the acidic aqueous waste in a secondary containment bin within a chemical fume hood. Have a calibrated pH meter or pH paper ready.

  • Selection of Base : Use a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[12] Avoid strong bases like NaOH or KOH, as they can generate significant heat and cause splashing.

  • Slow Addition : With constant stirring, add the weak base slowly and portion-wise to the acidic solution. The reaction will produce carbon dioxide gas, causing effervescence. A rapid addition can cause the container to foam over, resulting in a spill.

  • pH Monitoring : Periodically stop adding the base and measure the pH of the solution.

  • Endpoint : Continue adding base until the pH is in a neutral range (typically between 6.0 and 8.0). This ensures the corrosive hazard has been eliminated.

  • Final Disposal : Once neutralized, transfer the solution to a properly labeled "Hazardous Waste" container for "Neutralized Aqueous Waste." Even after neutralization, the solution contains organic compounds and should be disposed of via your EH&S department, not down the drain.[12]

Section 4: Emergency Spill Management

Accidents happen, but a prepared response minimizes risk.

Solid Spills
  • Evacuate and Secure : Alert others in the area. Restrict access to the spill zone.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE : Don the appropriate PPE as described in Section 2.

  • Cleanup : Gently sweep up the solid material and place it into a labeled hazardous waste container.[1] Avoid any actions that create dust. Use a damp paper towel for the final wipe-down and place it in the waste container.

  • Decontaminate : Clean the spill area with soap and water.

Aqueous Solution Spills
  • Evacuate and Secure : Alert others and secure the area.

  • Contain : If the spill is large, contain it with an absorbent material (spill pillows or pads).

  • Neutralize : For small spills, cautiously sprinkle a weak base like sodium bicarbonate over the spill area to neutralize the acid.[12]

  • Absorb : Once neutralized (foaming ceases), absorb the liquid with an inert material like vermiculite, sand, or a chemical absorbent pad.

  • Collect : Scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Wash the spill area thoroughly with soap and water.

Section 5: Disposal Decision Workflow

The following diagram outlines the logical flow for making disposal decisions for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride and its associated waste.

G start Waste Generated waste_type What is the waste form? start->waste_type solid_node Solid or Contaminated Material (gloves, paper) waste_type->solid_node Solid liquid_node Aqueous Solution waste_type->liquid_node Liquid collect_solid Step 3.1: Place directly into labeled 'Hazardous Waste' container for solids. solid_node->collect_solid neutralize_q Can you safely neutralize in a fume hood? liquid_node->neutralize_q ehs_pickup Store in SAA and arrange for EH&S pickup. collect_solid->ehs_pickup neutralize_yes Step 3.2: Neutralize with weak base to pH 6-8. neutralize_q->neutralize_yes Yes neutralize_no Collect directly into labeled 'Hazardous Waste' container for acidic liquids. neutralize_q->neutralize_no No collect_liquid Transfer to labeled 'Hazardous Waste' container for neutralized aqueous waste. neutralize_yes->collect_liquid neutralize_no->ehs_pickup collect_liquid->ehs_pickup

Caption: Disposal decision workflow for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride.

Conclusion

The responsible disposal of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride is not an afterthought but an integral part of the experimental process. By understanding its chemical properties, adhering to strict safety protocols, and following a logical disposal workflow, we uphold our commitment to a safe and compliant laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they provide the definitive policies for your workplace.

References

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. HYDROGEN CHLORIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hydrogen Chloride in Workplace Atmospheres. Retrieved from [Link]

  • Durham Tech. (2015, February 10). SAFETY DATA SHEET: L-Valine. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid. Retrieved from [Link]

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-3-methylbutanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-3-methylbutanoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.